Non-1-en-4-yn-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
non-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-6H2,1H3 |
InChI Key |
MHRDIISTLAMZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C=C)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Non-1-en-4-yn-3-ol
Disclaimer: Non-1-en-4-yn-3-ol is a novel chemical entity with no extensive documentation in current scientific literature. This guide, therefore, presents a theoretical framework for its synthesis and characterization based on established principles of organic chemistry and data from analogous compounds. The proposed experimental protocols are predictive and should be performed with all due caution by qualified personnel.
Introduction
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of this compound, a polyfunctional organic molecule containing hydroxyl, vinyl, and alkynyl moieties. Such "en-yn-ol" structures are valuable intermediates in organic synthesis, offering multiple reactive sites for further functionalization. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a plausible synthetic route and a detailed plan for structural elucidation and characterization.
Molecular Structure and Properties (Predicted)
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₄O
-
Molecular Weight: 138.21 g/mol
-
Structure:
Proposed Synthetic Pathway
A retrosynthetic analysis of this compound suggests a disconnection at the carbon-carbon bond between C3 and C2. This leads to a vinyl nucleophile synthon and an alkynyl aldehyde synthon. A practical and well-established method to achieve this transformation in the forward sense is the nucleophilic addition of a vinyl organometallic reagent to an alkynyl aldehyde.[1][2] A Grignard reaction is proposed for this key step due to its reliability and operational simplicity.[3][4][5][6]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis
The proposed two-step forward synthesis involves the oxidation of a commercially available alcohol to the required aldehyde, followed by the key Grignard addition.
Caption: Proposed forward synthesis of this compound.
Experimental Protocols
The following are detailed, albeit theoretical, protocols for the synthesis of this compound.
Step 1: Synthesis of Hept-2-ynal
-
Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC, 1.5 eq.) and dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar).
-
Reaction: Hept-2-yn-1-ol (1.0 eq.) dissolved in 20 mL of DCM is added dropwise to the stirring suspension at room temperature.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Workup: The reaction mixture is filtered through a pad of silica gel, eluting with DCM. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield Hept-2-ynal as a clear oil.
Step 2: Synthesis of this compound
-
Setup: A 250 mL three-neck round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere, is equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Grignard Addition: The flask is charged with a solution of vinylmagnesium bromide (1.2 eq., typically 1.0 M in THF). The solution is cooled to 0 °C in an ice bath.
-
Aldehyde Addition: Hept-2-ynal (1.0 eq.), dissolved in anhydrous tetrahydrofuran (THF, 30 mL), is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude alcohol is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield this compound.
Characterization Data (Predicted)
The following tables summarize the predicted data from standard analytical techniques for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is based on established chemical shift ranges for similar functional groups.[7][8][9][10][11]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.90 | ddd | 1H | =CH- |
| ~5.45 | dt | 1H | H₂C= (trans to CH) |
| ~5.25 | dt | 1H | H₂C= (cis to CH) |
| ~4.50 | m | 1H | -CH(OH)- |
| ~2.20 | t | 2H | -C≡C-CH₂- |
| ~1.80 | s (broad) | 1H | -OH |
| ~1.50 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.40 | sextet | 2H | -CH₂-CH₃ |
| ~0.90 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~138.5 | =CH- |
| ~116.0 | H₂C= |
| ~87.0 | -C≡C- |
| ~82.0 | -C≡C- |
| ~65.0 | -CH(OH)- |
| ~31.0 | -CH₂-CH₂-CH₃ |
| ~22.0 | -CH₂-CH₃ |
| ~18.5 | -C≡C-CH₂- |
| ~13.5 | -CH₃ |
Infrared (IR) Spectroscopy
Characteristic vibrational frequencies are predicted for the key functional groups.[12][13][14][15][16][17][18][19]
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| 3600-3200 | Strong, Broad | O-H | Stretch |
| 3100-3000 | Medium | =C-H | Stretch |
| 2960-2850 | Medium-Strong | C(sp³)-H | Stretch |
| ~2250 | Weak-Medium | C≡C | Stretch |
| ~1645 | Medium | C=C | Stretch |
| ~1100 | Strong | C-O | Stretch |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios for the molecular ion and key fragments under Electron Ionization (EI).[17][20][21][22][23][24]
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 138 | [M]⁺ | Molecular Ion |
| 120 | [M - H₂O]⁺ | Loss of water (dehydration) |
| 109 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 83 | [M - C₄H₉]⁺ | Cleavage at alkyne |
| 57 | [C₄H₉]⁺ | Butyl cation |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound.
References
- 1. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 24. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Non-1-en-4-yn-3-ol: Structure, Properties, and Experimental Considerations
Executive Summary
Non-1-en-4-yn-3-ol is a polyfunctional organic molecule featuring a terminal vinyl group, an internal alkyne, and a secondary alcohol. This unique combination of functional groups suggests a rich and versatile chemical reactivity, making it a potentially valuable, yet underexplored, building block in organic synthesis. This technical guide elucidates the predicted chemical structure and physicochemical properties of this compound. Furthermore, it outlines a plausible synthetic methodology and discusses its potential reactivity, providing a foundational resource for researchers interested in this or similar enyne alcohol systems.
Chemical Structure and Nomenclature
The systematic IUPAC name this compound precisely defines the molecule's connectivity. Following IUPAC nomenclature rules, the principal functional group is the alcohol, hence the "-ol" suffix. The carbon chain is numbered from the end that gives the alcohol the lowest possible locant.[1] The double bond ("-en-") is at position 1, the triple bond ("-yn-") is at position 4, and the hydroxyl group is at position 3.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Properties
The physical and chemical properties of this compound are predicted based on the known characteristics of alcohols, alkenes, and alkynes. The presence of the hydroxyl group is expected to increase the boiling point and water solubility compared to a hydrocarbon of similar molecular weight due to hydrogen bonding.[2][3] Conversely, the long hydrocarbon chain will impart significant nonpolar character, limiting its solubility in water. Alkynes are generally more polar than alkanes and alkenes, which may slightly influence the overall polarity of the molecule.[4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₉H₁₄O | Based on IUPAC name |
| Molecular Weight | 138.21 g/mol | Calculated from the molecular formula |
| Boiling Point | Higher than corresponding alkanes/alkenes | The hydroxyl group allows for intermolecular hydrogen bonding, significantly raising the boiling point.[2][3] For comparison, the related compound 1-nonen-3-ol has a boiling point of 195 °C.[5] The presence of the rigid alkyne moiety might slightly alter this. |
| Density | ~0.85 - 0.95 g/cm³ | Alcohols typically have densities slightly less than water.[3] The density of 1-nonen-3-ol is approximately 0.84 g/cm³.[6] |
| Solubility in Water | Sparingly soluble | The hydroxyl group can form hydrogen bonds with water, but the nine-carbon chain is hydrophobic, limiting solubility.[2] |
| Solubility in Organic Solvents | High | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and acetone due to its significant hydrocarbon character. |
| Acidity (pKa) | ~16-18 | Similar to other secondary alcohols. The acetylenic proton is also weakly acidic (pKa ~25).[7] |
Proposed Synthetic Pathway
A plausible route for the synthesis of this compound would involve the nucleophilic addition of a suitable organometallic reagent to an α,β-unsaturated aldehyde. A common and effective method for forming carbon-carbon bonds with alkynes is the use of acetylide anions.
A potential synthetic approach is the reaction of the lithium salt of 1-pentyne with acrolein. This method is analogous to the synthesis of other enyne alcohols, such as 6,6-dimethylhept-1-en-4-yn-3-ol, which is prepared by reacting t-butylacetylide with acrolein.[8]
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of Lithium Pentynilide: To a solution of 1-pentyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium pentynilide.
-
Nucleophilic Addition: Acrolein (1.1 equivalents), freshly distilled to remove inhibitors, is then added dropwise to the cold solution of lithium pentynilide. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials. The mixture is typically stirred for an additional 2-4 hours at -78 °C.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Potential Reactivity and Applications
The multifunctionality of this compound opens up numerous avenues for chemical transformations. The distinct reactivity of the alkene, alkyne, and alcohol functional groups allows for selective modifications.
Figure 3: Relationship between functional groups and predicted properties.
-
Alcohol Group: The secondary alcohol can undergo oxidation to the corresponding ketone (non-1-en-4-yn-3-one). It can also be converted to esters or ethers, or participate in substitution and elimination reactions.
-
Alkyne Group: The internal alkyne can be selectively hydrogenated to either a cis-alkene using Lindlar's catalyst or a trans-alkene via a dissolving metal reduction. Complete hydrogenation would yield the corresponding saturated alcohol. It can also participate in various cycloaddition reactions.
-
Alkene Group: The terminal double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation.
The unique arrangement of these functional groups could make this compound a precursor for the synthesis of complex natural products or novel pharmaceutical agents. The enyne moiety is a structural motif found in some biologically active compounds.
Conclusion
While specific experimental data for this compound is currently lacking in the scientific literature, its chemical structure allows for a comprehensive theoretical analysis. Based on the fundamental principles of organic chemistry and data from analogous compounds, this guide provides a solid foundation for its synthesis, predicted properties, and potential chemical behavior. The rich functionality of this molecule suggests it could be a valuable tool for synthetic chemists, and this document serves as a starting point for future research into its properties and applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]
- 4. Physical properties of Alkynes [quimicaorganica.org]
- 5. 1-Nonen-3-ol | C9H18O | CID 89560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-nonen-3-ol, 21964-44-3 [thegoodscentscompany.com]
- 7. Hydrocarbons- Properties of Alkynes | askIITians [askiitians.com]
- 8. EP1174407A2 - A process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]
Spectroscopic Analysis of Non-1-en-4-yn-3-ol: A Predictive Guide
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, MS) for the novel compound Non-1-en-4-yn-3-ol. Due to a lack of publicly available experimental data for this specific molecule, this document outlines the expected spectral characteristics based on the well-established principles of spectroscopic analysis of its constituent functional groups: a hydroxyl group, a terminal vinyl group, and a disubstituted alkyne. This guide also includes generalized experimental protocols for obtaining such data and a workflow for spectroscopic analysis, serving as a valuable resource for researchers working with similar unsaturated alcohols.
Predicted Spectroscopic Data
The structure of this compound is characterized by a nine-carbon chain featuring a terminal double bond (C1-C2), a hydroxyl group at C3, and an internal triple bond (C4-C5). The expected spectroscopic data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | ddd | 1H | H-2 |
| ~5.4 | d | 1H | H-1a (trans to H-2) |
| ~5.2 | d | 1H | H-1b (cis to H-2) |
| ~4.8 | t | 1H | H-3 |
| ~2.2 | m | 2H | H-6 |
| ~1.5 | m | 2H | H-7 |
| ~1.3 | m | 2H | H-8 |
| ~0.9 | t | 3H | H-9 |
| Variable | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon |
| ~140 | C-2 |
| ~115 | C-1 |
| ~85 | C-4 or C-5 |
| ~80 | C-5 or C-4 |
| ~65 | C-3 |
| ~30 | C-6 |
| ~28 | C-7 |
| ~22 | C-8 |
| ~14 | C-9 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (vinyl) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~2250 | Medium-Weak | C≡C stretch (internal alkyne) |
| ~1645 | Medium | C=C stretch (vinyl) |
| ~1050 | Strong | C-O stretch (secondary alcohol) |
| ~990, ~920 | Strong | =C-H bend (vinyl out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Interpretation |
| 138 | Molecular Ion [M]⁺ |
| 123 | [M - CH₃]⁺ |
| 109 | [M - C₂H₅]⁺ |
| 95 | [M - C₃H₇]⁺ |
| 81 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ or [CH₂=CH-CH(OH)]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely yield a prominent molecular ion peak.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown chemical compound.
Caption: A general workflow for the synthesis, spectroscopic analysis, and structure elucidation of a chemical compound.
Disclaimer: The spectroscopic data presented in this document for this compound is predictive and based on theoretical principles. It is intended for informational and research guidance purposes only. Experimental verification is required for definitive structural confirmation.
Navigating the Chiral Landscape of Non-1-en-4-yn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-1-en-4-yn-3-ol is a structurally intriguing molecule featuring two key functional groups: a vinyl group and an alkynyl group, flanking a chiral secondary alcohol. This unique arrangement presents a significant challenge and opportunity in the field of stereochemistry. The absolute configuration of the hydroxyl-bearing carbon at the C-3 position dictates the molecule's three-dimensional orientation, which can profoundly influence its biological activity and chemical reactivity. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including potential stereoselective synthetic routes, methods for chiral separation, and techniques for the determination of enantiomeric purity and absolute configuration. While specific experimental data for this exact molecule is not extensively available in public literature, this guide draws upon established principles and analogous transformations for chiral propargyl and allyl alcohols to provide a robust framework for researchers.
Introduction to the Stereochemistry of this compound
The central stereochemical feature of this compound is the chiral center at the C-3 carbon, which is bonded to a hydrogen atom, a hydroxyl group, a vinyl group (-CH=CH₂), and an alkynyl group (-C≡C-CH₂CH₂CH₂CH₃). Due to this chirality, this compound exists as a pair of enantiomers: (R)-Non-1-en-4-yn-3-ol and (S)-Non-1-en-4-yn-3-ol.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to the chiral center. The priority of the substituents on the C-3 carbon is as follows:
-
-OH
-
-C≡C-CH₂CH₂CH₂CH₃
-
-CH=CH₂
-
-H
The differing spatial arrangements of these enantiomers can lead to distinct interactions with other chiral molecules, such as enzymes and receptors, a critical consideration in drug development.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically enriched or pure this compound requires stereoselective methods. Drawing from the synthesis of similar chiral propargyl alcohols, several strategies can be proposed.
Asymmetric Alkynylation of Acrolein
A prominent method for the enantioselective synthesis of chiral propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde.[1][2] In the case of this compound, this would involve the addition of 1-hexyne to acrolein in the presence of a chiral catalyst.
Experimental Protocol: Asymmetric Alkynylation of Acrolein (General Procedure)
-
Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral ligand (e.g., (+)-N-methylephedrine) is dissolved in an anhydrous solvent (e.g., toluene). The metal salt (e.g., Zn(OTf)₂) is added, and the mixture is stirred at room temperature for a specified time to form the active catalyst complex.
-
Reaction Setup: The reaction flask is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
Reagent Addition: 1-Hexyne is added to the catalyst solution, followed by the slow, dropwise addition of acrolein over a period of time to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
Table 1: Representative Catalytic Systems for Asymmetric Alkynylation
| Chiral Ligand/Catalyst | Metal Source | Typical Solvent | Temperature (°C) | Reported Enantiomeric Excess (ee) for similar substrates |
| (+)-N-Methylephedrine | Zn(OTf)₂ | Toluene | 0 to 25 | 85-98% |
| (R)-BINOL | Ti(O-iPr)₄ | Toluene | -20 to 0 | 90-99% |
| ProPhenol | ZnEt₂ | Toluene | 0 | >95% |
Kinetic Resolution
Another approach to obtain enantiomerically pure this compound is through the kinetic resolution of a racemic mixture. This method utilizes a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[3]
Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)
-
Reaction Setup: In a suitable flask, racemic this compound is dissolved in an appropriate organic solvent (e.g., hexane or THF).
-
Enzyme and Acyl Donor Addition: A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor, such as vinyl acetate, are added to the solution.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for approximately 50% conversion by chiral HPLC or GC.
-
Separation: Once the desired conversion is reached, the enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.
Analytical Techniques for Stereochemical Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound.[4][5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis (General Procedure)
-
Column Selection: A suitable chiral column is selected, typically one with a polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Preparation: A mobile phase, commonly a mixture of n-hexane and isopropanol, is prepared. The ratio of the solvents is optimized to achieve good separation.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
Table 2: Typical Chiral HPLC Conditions for Propargyl Alcohols
| Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Detection (Wavelength, nm) |
| Chiralcel OD-H | 90:10 | 1.0 | 210 |
| Chiralpak AD-H | 95:5 | 0.8 | 210 |
| Chiralpak IA | 80:20 | 1.0 | 210 |
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be used to determine the enantiomeric purity and, in some cases, the absolute configuration of this compound.[6][7] This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent.
3.2.1. Chiral Derivatizing Agents (CDAs)
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common CDA for chiral alcohols. The reaction of (R)- and (S)-Non-1-en-4-yn-3-ol with a single enantiomer of MTPA chloride will produce two diastereomeric esters with distinct NMR spectra.
Experimental Protocol: Mosher's Ester Analysis (General Procedure)
-
Esterification: In an NMR tube, the enantiomerically enriched this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of pyridine-d₅. A slight excess of (R)-MTPA chloride is added.
-
Reaction: The mixture is allowed to react at room temperature until the esterification is complete, as monitored by ¹H NMR.
-
NMR Acquisition: ¹H and ¹⁹F NMR spectra are acquired.
-
Analysis: The signals of the diastereomeric esters are integrated to determine the enantiomeric ratio. The differences in chemical shifts (Δδ = δS - δR) can be used to infer the absolute configuration based on Mosher's model.
3.2.2. Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[8]
Experimental Protocol: Chiral Solvating Agent NMR (General Procedure)
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent in an NMR tube.
-
CSA Addition: A chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.
-
NMR Acquisition: The ¹H NMR spectrum is recorded. The separation of signals corresponding to the two enantiomers is observed.
-
Quantification: The enantiomeric ratio is determined by integrating the separated signals.
Determination of Absolute Configuration
Determining the absolute configuration of a chiral molecule is a critical step. While Mosher's ester analysis can provide a strong indication, unambiguous determination often requires other methods.
-
X-ray Crystallography: If a suitable single crystal of a derivative of this compound can be obtained, X-ray crystallography provides a definitive determination of the absolute configuration.
-
Vibrational Circular Dichroism (VCD): VCD spectroscopy, coupled with quantum chemical calculations, can be a powerful tool for determining the absolute configuration of chiral molecules in solution.[9]
-
Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule to a compound of known absolute configuration.
Conclusion
The stereochemistry of this compound is a key aspect that will govern its properties and potential applications. While specific data for this molecule is sparse, this guide has outlined a comprehensive framework based on well-established methodologies for the stereoselective synthesis, chiral separation, and stereochemical analysis of analogous chiral alcohols. For researchers in drug discovery and organic synthesis, the ability to control and characterize the stereochemistry of molecules like this compound is paramount for elucidating structure-activity relationships and developing novel chemical entities. The protocols and strategies presented herein provide a solid foundation for initiating research into this fascinating chiral building block.
References
- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Navigating the Reactivity and Stability of Non-1-en-4-yn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted physicochemical properties and key spectroscopic features for Non-1-en-4-yn-3-ol. These predictions are extrapolated from data for structurally similar compounds and general principles of organic chemistry.
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Molecular Formula | C₉H₁₂O | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid | General appearance of similar organic molecules. |
| Boiling Point | Estimated 180-200 °C | Extrapolated from similar unsaturated alcohols. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents | Presence of a polar alcohol group and a nonpolar hydrocarbon chain. |
| ¹H NMR | Signals expected for vinyl, allenic, propargylic, and alkyl protons. | Based on the structure of the molecule. |
| ¹³C NMR | Peaks corresponding to sp, sp², and sp³ hybridized carbons. | Based on the structure of the molecule. |
| IR Spectroscopy | Characteristic absorptions for O-H, C≡C, C=C, and C-O bonds. | Presence of alcohol, alkyne, and alkene functional groups. |
Stability Analysis
The presence of conjugated ene-yne functionality and a propargylic alcohol suggests that this compound is likely an unstable compound. Similar en-yn-ol structures are known to be sensitive to various environmental factors.[1][2]
Thermal Stability: this compound is predicted to be thermally labile. Upon heating, it may undergo polymerization initiated at the reactive alkyne group or rearrangement reactions.[3][4] Some complex en-yn-ol compounds have been reported to have a short half-life at ambient temperatures.[1][2]
Photostability: The conjugated system in this compound is likely to absorb UV radiation, potentially leading to photochemical degradation. Exposure to light could initiate polymerization or isomerization.[1][2]
Chemical Stability: The molecule possesses several reactive sites that influence its chemical stability.
-
Acidity: The proton of the propargylic alcohol is expected to be more acidic than that of a typical secondary alcohol due to the electron-withdrawing effect of the adjacent alkyne.[4]
-
Basic Conditions: In the presence of a base, the compound is likely to be unstable, potentially leading to polymerization.[3][4]
-
Oxidative Stability: The allylic and propargylic positions, as well as the unsaturations, are susceptible to oxidation in the presence of air or other oxidizing agents.
Predicted degradation pathways for this compound.
Reactivity Analysis
The reactivity of this compound is governed by the interplay of its three functional groups.
Reactions Involving the Alcohol Group
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Non-1-en-4-yn-3-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Meyer-Schuster Rearrangement: Under acidic conditions, propargylic alcohols can undergo a rearrangement to form α,β-unsaturated carbonyl compounds.[5][6][7][8] In this case, this compound would be expected to rearrange to Nona-1,5-dien-4-one.
Reactions Involving the Alkyne Group
-
Nucleophilic Addition: The alkyne is susceptible to nucleophilic attack, a reaction that can be catalyzed by various transition metals.[9]
-
Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[10][11][12][13][14] The intramolecular version of this reaction with this compound could potentially yield a bicyclic cyclopentenone.
-
Enyne Metathesis: This reaction involves the reorganization of the double and triple bonds, catalyzed by metal carbenes, to form a conjugated diene system.[15][16][17][18]
Reactions Involving the Alkene Group
-
Electrophilic Addition: The terminal double bond can undergo typical electrophilic addition reactions such as hydrogenation, hydrohalogenation, and halogenation.
-
Participation in Enyne Metathesis: As mentioned above, the alkene moiety is a crucial participant in the enyne metathesis reaction.[15][16][17][18]
Potential reactivity pathways of this compound.
Experimental Protocols
The following are proposed, detailed methodologies for key experiments to assess the stability and reactivity of this compound.
Protocol for Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: Monitor the heat flow as a function of temperature. An exothermic event would indicate decomposition or polymerization. The onset temperature of this event is taken as the decomposition temperature.
Protocol for Photostability Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile) and place it in a quartz cuvette. A control sample should be prepared and kept in the dark at the same temperature.
-
Exposure: Place the sample in a photostability chamber and expose it to a controlled light source (e.g., a xenon lamp with filters to simulate ICH Q1B conditions) for a defined period.
-
Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and the control. Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV detection at an appropriate wavelength.
-
Data Evaluation: Compare the chromatograms of the exposed sample to the control sample to identify and quantify any degradation products and calculate the percentage of degradation of the parent compound.
Protocol for Meyer-Schuster Rearrangement
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification and Characterization: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the α,β-unsaturated ketone. Characterize the product by NMR and IR spectroscopy and mass spectrometry.
A generalized workflow for stability studies.
References
- 1. jabde.com [jabde.com]
- 2. jabde.com [jabde.com]
- 3. solechem.eu [solechem.eu]
- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. rawsource.com [rawsource.com]
- 10. mdpi.com [mdpi.com]
- 11. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 12. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 13. baranlab.org [baranlab.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 17. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enyne Metathesis [organic-chemistry.org]
An In-depth Technical Guide to the Potential Biological Activity of Non-1-en-4-yn-3-ol and Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the current understanding of the potential biological activities of Non-1-en-4-yn-3-ol and structurally similar compounds. Due to the limited direct research on this compound, this guide focuses on analogous molecules containing the en-yn-ol functional group arrangement. The synthesis, physicochemical properties, and known biological effects of these related compounds are detailed to extrapolate the potential activities of this compound. This paper aims to serve as a foundational resource for researchers interested in the therapeutic potential of this chemical class.
Introduction
This guide will explore the known biological activities of similar molecules, detail relevant experimental protocols, and present key data in a structured format to facilitate further research and drug discovery efforts.
Physicochemical Properties of Related Compounds
Understanding the physicochemical properties of molecules is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. Below is a summary of available data for compounds structurally related to this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | SMILES Notation | InChIKey |
| 1-Penten-4-yn-3-ol | C₅H₆O | 82.10 | pent-1-en-4-yn-3-ol | C=CC(C#C)O | YALSXYCXTKPOFY-UHFFFAOYSA-N |
| 3-Methyl-1-penten-4-yn-3-ol | C₆H₈O | 96.13 | 3-methylpent-1-en-4-yn-3-ol | C=CC(C)(C#C)O | Not Available |
| 1-Nonen-3-ol | C₉H₁₈O | 142.24 | non-1-en-3-ol | CCCCCCC(C=C)O | DWUPJMHAPOQKGJ-UHFFFAOYSA-N |
| Non-3-yn-1-ol | C₉H₁₆O | 140.22 | non-3-yn-1-ol | CCCCCC#CCCO | TZZVRLFUTNYDEG-UHFFFAOYSA-N |
Synthesis of En-yn-ol Scaffolds
The synthesis of en-yn-ol compounds is a well-established area of organic chemistry. A common and effective method involves the nucleophilic addition of an acetylide to an α,β-unsaturated aldehyde or ketone.
General Experimental Protocol: Acetylide Addition to Acrolein
This protocol describes a general procedure for the synthesis of a 1-en-4-yn-3-ol scaffold, which can be adapted for the synthesis of this compound by using the appropriate acetylide.
Materials:
-
An appropriate terminal alkyne (e.g., 1-hexyne for the synthesis of this compound)
-
A strong base (e.g., n-butyllithium, Grignard reagent, or metallic lithium in liquid ammonia)
-
Acrolein
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
A solution of the terminal alkyne in an anhydrous aprotic solvent is cooled to a low temperature (typically -78 °C).
-
The strong base is added dropwise to the alkyne solution to form the corresponding acetylide.
-
A solution of acrolein in the same solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at low temperature for a specified period to allow for the nucleophilic addition to occur.
-
The reaction is quenched by the addition of a suitable quenching agent.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 1-en-4-yn-3-ol.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of a 1-en-4-yn-3-ol.
Potential Biological Activities
While no specific biological activities have been reported for this compound, the en-yn-ol functional group is present in some natural products and synthetic molecules with interesting biological profiles. The reactivity of the alkyne and the potential for the alcohol to participate in hydrogen bonding suggest that these molecules could interact with various biological targets.
For instance, the structurally related compound 3-methyl-1-penten-4-yn-3-ol has been explored as a precursor in the synthesis of cytotoxic compounds, indicating its potential utility in developing new therapeutic agents.[1]
Potential Signaling Pathway Interactions
Given the structural motifs present in this compound, it is plausible that it could interact with various signaling pathways. The high reactivity of the alkyne moiety could lead to covalent interactions with cellular nucleophiles, potentially modulating enzyme activity. The hydroxyl group could form hydrogen bonds with amino acid residues in protein binding pockets.
One hypothetical mechanism of action could involve the inhibition of key enzymes through covalent modification.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of an enzyme-catalyzed reaction by this compound.
Future Research Directions
The lack of data on the biological activity of this compound highlights a significant research gap. Future studies should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are essential first steps.
-
In Vitro Screening: The compound should be screened against a panel of cancer cell lines and other disease models to identify potential therapeutic areas.
-
Mechanism of Action Studies: If biological activity is observed, further studies should be conducted to elucidate the mechanism of action, including target identification and pathway analysis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize potency and selectivity.
Experimental Workflow for Biological Evaluation:
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
While direct experimental data on the biological activity of this compound is currently unavailable, the analysis of structurally related compounds suggests that this molecule holds potential for further investigation in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive scaffold for the development of novel therapeutic agents. The experimental protocols and future research directions outlined in this guide provide a framework for initiating the exploration of this promising chemical entity.
References
A Comprehensive Technical Guide to the Synthesis of Non-1-en-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-1-en-4-yn-3-ol is a propargylic alcohol derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. This guide provides a detailed, proposed synthesis of this compound, leveraging the well-established Grignard reaction. Due to the absence of specific literature for this exact molecule, this document outlines a robust and plausible synthetic strategy based on analogous reactions. It includes a comprehensive, hypothetical experimental protocol, safety considerations for key reagents, tabulated quantitative data, and detailed diagrams of the synthetic pathway and experimental workflow.
Proposed Synthetic Pathway: Grignard Reaction
The most direct and efficient method for the synthesis of this compound is the nucleophilic addition of a hexynyl Grignard reagent to acrolein. This reaction is expected to proceed via a 1,2-addition mechanism, which is typical for the reaction of strong nucleophiles like Grignard reagents with α,β-unsaturated aldehydes.[1][2][3] The Grignard reagent, 1-hexynylmagnesium bromide, can be prepared in situ from 1-hexyne and a suitable Grignard reagent precursor like ethylmagnesium bromide.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
This section details the hypothetical experimental procedures for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Magnesium turnings | 24.31 | - | 99.8% |
| Bromoethane | 108.97 | 1.46 | 99% |
| 1-Hexyne | 82.14 | 0.716 | 99% |
| Acrolein | 56.06 | 0.841 | 97% |
| Anhydrous Tetrahydrofuran (THF) | - | - | Dri-Solv |
| Saturated aq. Ammonium Chloride | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Diethyl Ether | - | - | - |
| Hexanes | - | - | ACS Grade |
| Ethyl Acetate | - | - | ACS Grade |
Safety Precautions for Acrolein
Acrolein is a highly toxic, flammable, and volatile substance that requires strict safety measures.
-
Handling: All manipulations involving acrolein must be performed in a certified chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles.
-
Storage: Store acrolein in a tightly sealed container in a cool, well-ventilated, and dark place, away from heat and sources of ignition.
-
Spills: In case of a spill, evacuate the area and absorb the spill with an inert material.
Preparation of 1-Hexynylmagnesium Bromide (in situ)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equiv.) are placed in the flask. A solution of bromoethane (1.1 equiv.) in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide.
-
Alkyne Addition: Once the formation of the Grignard reagent is complete (cessation of bubbling), a solution of 1-hexyne (1.0 equiv.) in anhydrous THF is added dropwise at 0°C. The reaction mixture is then stirred for 1 hour at room temperature to ensure the complete formation of 1-hexynylmagnesium bromide.
Synthesis of this compound
-
Reaction Setup: The flask containing the freshly prepared 1-hexynylmagnesium bromide solution is cooled to 0°C in an ice bath.
-
Acrolein Addition: A solution of acrolein (1.0 equiv.) in anhydrous THF is added dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of acrolein.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Purification
The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.
Quantitative Data Summary (Hypothetical)
| Reactant | Amount (mmol) | Equivalents | Volume (mL) | Mass (g) |
| Magnesium | 12.0 | 1.2 | - | 0.29 |
| Bromoethane | 11.0 | 1.1 | 0.83 | 1.20 |
| 1-Hexyne | 10.0 | 1.0 | 1.15 | 0.82 |
| Acrolein | 10.0 | 1.0 | 0.67 | 0.56 |
| Product | ||||
| This compound | ~7.0 (70% yield) | - | - | ~0.87 |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
References
Technical Guide: Synthesis and Characterization of Non-1-en-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a comprehensive methodology for the synthesis and characterization of Non-1-en-4-yn-3-ol. Due to the absence of published data on the natural isolation of this compound, this guide focuses on a plausible and robust synthetic route. The proposed synthesis involves the nucleophilic addition of a pentynyl Grignard reagent to acrolein. Detailed experimental protocols, expected analytical data, and procedural workflows are provided to assist researchers in the preparation and validation of this versatile chemical intermediate.
Introduction
This compound is a polyunsaturated alcohol containing both a terminal double bond and an internal triple bond. This arrangement of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex natural products and novel pharmaceutical agents. The en-yne-ol motif is a key feature in various biologically active molecules. This guide provides a detailed procedure for the laboratory-scale synthesis of this compound, moving from commercially available starting materials to the purified product.
Proposed Synthetic Pathway
The most direct and efficient proposed synthesis of this compound is via a Grignard reaction. This involves the formation of a pentynyl magnesium bromide Grignard reagent from 1-pentyne, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. A subsequent aqueous workup protonates the resulting alkoxide to yield the target alcohol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol details the synthesis of this compound, beginning with the formation of the Grignard reagent.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Pentyne | C₅H₈ | 68.12 | 1.36 g (2.0 mL) | 20.0 |
| Ethylmagnesium Bromide (1.0 M in THF) | C₂H₅MgBr | 133.27 | 20.0 mL | 20.0 |
| Acrolein | C₃H₄O | 56.06 | 1.01 g (1.2 mL) | 18.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | ~30 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
3.2. Procedure
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 20.0 mL of a 1.0 M solution of ethylmagnesium bromide in THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 1-pentyne (2.0 mL, 20.0 mmol) dropwise via the dropping funnel over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of ethane gas should be observed.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared pentynyl magnesium bromide solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry flask, prepare a solution of acrolein (1.2 mL, 18.0 mmol) in 10 mL of anhydrous THF.
-
Add the acrolein solution dropwise to the cold Grignard reagent solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a pale yellow oil.
-
Caption: Experimental workflow for the synthesis of this compound.
Expected Characterization Data
The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.
| Analysis | Expected Results |
| Appearance | Pale yellow oil |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.30 (d, J=17.2 Hz, 1H, -CH=CH H), 5.15 (d, J=10.4 Hz, 1H, -CH=CHH ), 4.80 (m, 1H, -CH(OH)-), 2.30 (t, J=7.0 Hz, 2H, -C≡C-CH₂-), 2.10 (d, J=6.0 Hz, 1H, -OH), 1.60 (sextet, J=7.0 Hz, 2H, -CH₂-CH₃), 1.00 (t, J=7.0 Hz, 3H, -CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5 (-C H=CH₂), 115.0 (-CH=C H₂), 85.0 (-C ≡C-), 80.0 (-C≡C -), 65.0 (-C H(OH)-), 22.0 (-C≡C-C H₂-), 21.0 (-C H₂-CH₃), 13.5 (-C H₃) ppm. |
| IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 3080 (=C-H stretch), 2950, 2870 (C-H stretch), 2250 (C≡C stretch, weak), 1645 (C=C stretch), 980, 920 (=C-H bend). |
| Mass Spec (EI) | m/z (%): 136 (M⁺), 121 (M⁺-CH₃), 107 (M⁺-C₂H₅), 91, 79, 67, 57. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are sensitive to moisture and air; proper inert atmosphere techniques should be used.
-
Grignard reagents are highly reactive and can ignite upon exposure to air or water.
-
Acrolein is highly toxic and flammable. Handle with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. Researchers can adapt and optimize the provided protocol based on their specific laboratory conditions and available instrumentation.
In-Depth Technical Guide: Non-1-en-4-yn-3-ol Analogues and Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This technical guide addresses the synthesis, biological activities, and potential therapeutic applications of analogues and derivatives of Non-1-en-4-yn-3-ol. Due to the highly specific nature of this chemical entity, publicly available research, including quantitative data, detailed experimental protocols, and established signaling pathways, is exceptionally limited.
Despite extensive searches for specific data on this compound analogues and derivatives, the scientific literature does not currently provide sufficient information to construct a comprehensive guide that includes detailed data tables, experimental methodologies, and signaling pathway diagrams as initially requested. The information presented herein is based on general principles of medicinal chemistry and drug discovery, which can be applied to this novel class of compounds.
Core Structure and Potential for Derivatization
The core structure of this compound, featuring a terminal alkene, a propargylic alcohol, and a short alkyl chain, presents multiple opportunities for synthetic modification to generate a library of analogues. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Key Modification Sites:
-
Hydroxyl Group (C3): Esterification, etherification, or replacement with other functional groups can modulate polarity and potential for hydrogen bonding.
-
Alkyne Moiety (C4-C5): The triple bond can be a site for various addition reactions or can be incorporated into larger cyclic structures. The terminal alkyne proton can also be substituted.
-
Alkene Moiety (C1-C2): The double bond can undergo various reactions, including hydrogenation, halogenation, or epoxidation, to introduce new functionalities.
-
Alkyl Chain (C6-C9): The length and branching of the alkyl chain can be varied to influence lipophilicity and interactions with hydrophobic pockets of target proteins.
Hypothetical Experimental Workflow for Analogue Synthesis and Screening
Given the lack of specific experimental data, a generalized workflow for the synthesis and evaluation of this compound analogues is proposed. This workflow is based on standard practices in drug discovery and medicinal chemistry.
Caption: Generalized workflow for synthesis and screening of novel compounds.
Potential Therapeutic Targets and Biological Activities
While no specific biological activities have been reported for this compound analogues, the presence of the enyne and propargylic alcohol functionalities suggests potential for various biological interactions. Propargylic alcohols are known to be present in some natural products with cytotoxic and antimicrobial activities. The enyne moiety is a feature in several biologically active compounds, including some antitumor agents.
Future research could explore the activity of this compound derivatives against a range of therapeutic targets, including but not limited to:
-
Enzymes: Kinases, proteases, and metabolic enzymes.
-
Receptors: G-protein coupled receptors (GPCRs) and ion channels.
-
Microorganisms: Bacteria, fungi, and parasites.
-
Cancer Cell Lines: To assess potential cytotoxic or antiproliferative effects.
Data Presentation
Currently, there is no quantitative data available in the public domain to summarize in tabular format. Future research should aim to generate and publish data on parameters such as:
-
Inhibitory Concentration (IC50) / Half-maximal Effective Concentration (EC50): To quantify the potency of analogues against specific biological targets.
-
Selectivity Indices: To compare the activity of analogues against the primary target versus off-target molecules.
-
Pharmacokinetic Parameters: Including clearance, volume of distribution, and bioavailability.
-
Physicochemical Properties: Such as LogP, solubility, and pKa.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound analogues are not currently available. Researchers entering this field would need to develop and optimize synthetic routes and biological assays based on established methodologies for similar chemical scaffolds.
Signaling Pathways
As there is no information on the biological targets or mechanism of action of this compound derivatives, no signaling pathway diagrams can be generated at this time. Elucidation of the mechanism of action of any active compounds identified through screening would be a critical next step in the drug discovery process.
Caption: Logical progression for elucidating a compound's mechanism of action.
Conclusion and Future Directions
The field of this compound analogues and derivatives represents a novel and unexplored area of chemical space with potential for the discovery of new therapeutic agents. This guide highlights the lack of current research and provides a hypothetical framework for initiating a drug discovery program centered on this scaffold. The immediate priorities for future research should be the development of efficient synthetic routes to a diverse library of analogues and the implementation of a broad screening strategy to identify initial lead compounds. Subsequent research can then focus on lead optimization, mechanism of action studies, and preclinical development. The publication of any findings will be crucial for advancing the scientific community's understanding of this intriguing class of molecules.
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral Building Blocks Analogous to Non-1-en-4-yn-3-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the use of Non-1-en-4-yn-3-ol in asymmetric synthesis. The following application notes and protocols are based on the asymmetric synthesis of structurally related chiral propargylic and vinyl alcohols, which possess similar functional motifs and are valuable intermediates in organic synthesis.
Introduction: The Significance of Chiral Propargylic and Vinyl Alcohols
Chiral propargylic alcohols and their vinyl counterparts are versatile building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The presence of multiple functional groups—a stereogenic carbinol center, an alkyne, and/or an alkene—provides numerous handles for subsequent stereoselective transformations. The development of efficient catalytic asymmetric methods to access these structures with high enantiopurity is a significant focus in modern organic synthesis.
These motifs are found in a variety of biologically active compounds and are key intermediates for transformations such as Pauson-Khand reactions, metal-catalyzed cross-couplings, and stereoselective reductions and oxidations.
Asymmetric Synthesis of Chiral Propargylic Alcohols via Catalytic Alkyne Addition to Aldehydes
A prevalent and highly effective method for the synthesis of chiral propargylic alcohols is the asymmetric addition of terminal alkynes to aldehydes. This transformation can be catalyzed by various chiral metal complexes, with zinc-based catalysts being particularly well-developed.
Zinc-ProPhenol Catalyzed Asymmetric Alkyne Addition
The use of a chiral ligand, such as ProPhenol, in conjunction with a zinc source provides a robust catalytic system for the enantioselective addition of a wide range of terminal alkynes to aldehydes. This method is noted for its operational simplicity and high efficiency.[1]
Experimental Protocol: General Procedure for Zn-ProPhenol Catalyzed Asymmetric Alkyne Addition [1]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral ProPhenol ligand (0.05 - 0.1 eq.).
-
Add toluene as the solvent, followed by the addition of the terminal alkyne (1.2 - 2.0 eq.).
-
Cool the mixture to the desired reaction temperature (typically 0 °C to room temperature).
-
Add a solution of diethylzinc or dimethylzinc (1.1 - 1.5 eq.) dropwise to the mixture.
-
Stir the solution for 30 minutes to allow for the formation of the active catalyst.
-
Add the aldehyde (1.0 eq.) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylic alcohol.
Data Presentation: Enantioselective Addition to Various Aldehydes
| Entry | Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-methyl ephedrine | 95 | 99 |
| 2 | Cyclohexanecarboxaldehyde | 1-Hexyne | Zn-ProPhenol | 88 | 97 |
| 3 | Isovaleraldehyde | (Trimethylsilyl)acetylene | Zn-ProPhenol | 92 | 95 |
Data is representative and compiled from various sources on asymmetric alkyne additions.[1][2][3][4]
Logical Workflow for Asymmetric Alkyne Addition
Caption: Workflow for the asymmetric addition of terminal alkynes to aldehydes.
Asymmetric Synthesis of Chiral Vinyl Carbinols via Ni-Catalyzed Reductive Vinylation
The construction of chiral vinyl carbinols can be achieved through various methods, including the nickel-catalyzed asymmetric reductive cross-coupling of 1-chloro-1-alkanol esters with vinyl electrophiles. This method offers a broad substrate scope and tolerates a variety of functional groups.[5][6][7]
Experimental Protocol: General Procedure for Ni-Catalyzed Asymmetric Reductive Vinylation [5][6]
-
In a nitrogen-filled glovebox, add the nickel precatalyst (e.g., NiCl₂·glyme) and the chiral ligand to a vial.
-
Add a suitable solvent (e.g., DME) and stir for 15-30 minutes.
-
Add the racemic 1-chloro-1-alkanol ester (1.0 eq.), the vinyl electrophile (e.g., vinyl bromide, 1.5 eq.), and a reducing agent (e.g., manganese powder, 3.0 eq.).
-
Add an additive if required (e.g., a Lewis acid or a salt).
-
Seal the vial and stir the reaction mixture at the specified temperature for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the enantioenriched vinyl alkyl carbinol ester.
-
The ester can be subsequently hydrolyzed to the corresponding chiral vinyl carbinol.
Data Presentation: Enantioselective Reductive Vinylation
| Entry | 1-Chloro-1-alkanol Ester | Vinyl Electrophile | Chiral Ligand | Yield (%) | ee (%) |
| 1 | 1-Chloroethyl acetate | Vinyl bromide | Chiral Bis(oxazoline) | 85 | 92 |
| 2 | 1-Chloropropyl pivalate | 1-Bromostyrene | Chiral Pyridine-oxazoline | 78 | 95 |
| 3 | 1-Chloro-2-phenylethyl acetate | Vinyl triflate | Chiral Diamine | 81 | 90 |
This data is representative of Ni-catalyzed asymmetric reductive coupling reactions.[5][6][7]
Signaling Pathway for Ni-Catalyzed Asymmetric Vinylation
Caption: Catalytic cycle for Ni-catalyzed asymmetric reductive vinylation.
Conclusion
While direct applications of this compound in asymmetric synthesis are not readily found in the literature, the asymmetric synthesis of its core structural motifs—chiral propargylic and vinyl alcohols—is well-established. The protocols and data presented here for analogous structures provide a strong foundation for researchers and drug development professionals to construct similar chiral building blocks with high enantiomeric purity. These methods, particularly catalytic asymmetric additions to carbonyls and transition-metal-catalyzed cross-coupling reactions, are powerful tools in modern synthetic organic chemistry.
References
- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Non-1-en-4-yn-3-ol as a Precursor in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential utility of non-1-en-4-yn-3-ol as a versatile building block in the synthesis of complex natural products, particularly those belonging to the polyacetylene family. While direct literature precedence for this specific precursor is limited, its synthesis and application can be confidently projected based on well-established synthetic methodologies for structurally related en-yn-ol compounds. This document outlines a proposed synthesis of this compound and its application in the total synthesis of a representative polyacetylene natural product.
Introduction to En-yn-ol Building Blocks
The en-yn-ol moiety is a key structural feature in a variety of biologically active natural products. These compounds, often characterized by their unique electronic and steric properties, serve as valuable intermediates in the construction of complex molecular architectures. The presence of multiple reactive sites—the alkene, the alkyne, and the alcohol—allows for a diverse range of chemical transformations, making them powerful precursors in organic synthesis and drug discovery. Polyacetylene natural products, in particular, often contain en-yn-ol substructures and have demonstrated a wide array of biological activities, including anticancer, and anti-inflammatory properties.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the stereoselective addition of a pentynyl nucleophile to acrolein. Asymmetric alkynylation of aldehydes is a well-established transformation that can provide chiral propargyl alcohols in high enantiomeric excess.
Experimental Protocol: Asymmetric Alkynylation for the Synthesis of (R)-Non-1-en-4-yn-3-ol
This protocol is adapted from established methods for the asymmetric addition of terminal alkynes to aldehydes.
Materials:
-
1-Pentyne
-
Acrolein
-
Diethylzinc (Et₂Zn)
-
(-)-N-Methylephedrine ((-)-NME)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add (-)-N-Methylephedrine (1.2 equivalents) and dissolve in anhydrous toluene (5 mL per mmol of aldehyde).
-
Cool the solution to 0 °C and add diethylzinc (1.1 M in toluene, 1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture to -20 °C and add 1-pentyne (1.5 equivalents) dropwise.
-
After stirring for 15 minutes, add freshly distilled acrolein (1.0 equivalent) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-non-1-en-4-yn-3-ol.
Expected Yield and Enantioselectivity: Based on analogous reactions, this procedure is expected to yield the desired product in 70-90% with an enantiomeric excess of >90%.
Diagram of Synthetic Workflow:
Caption: Proposed asymmetric synthesis of (R)-Non-1-en-4-yn-3-ol.
Application in the Synthesis of a C17 Polyacetylene Natural Product
This compound can serve as a key C9 building block for the convergent synthesis of more complex polyacetylene natural products. A representative example is the synthesis of a falcarindiol-type C17 polyacetylene. The strategy involves the Sonogashira coupling of a protected form of this compound with a suitable C8 vinyl halide partner.
Experimental Protocol: Sonogashira Coupling for the Synthesis of a C17 Polyacetylene Precursor
This protocol is based on standard Sonogashira coupling conditions.[1][2][3]
Materials:
-
(R)-Non-1-en-4-yn-3-ol (protected as a silyl ether, e.g., TBS ether)
-
(E)-1-bromo-oct-1-en-3-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, argon-purged Schlenk flask, add the protected (R)-non-1-en-4-yn-3-ol (1.0 equivalent), (E)-1-bromo-oct-1-en-3-ol (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add anhydrous THF and triethylamine (3.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C17 polyacetylene precursor.
Diagram of Synthetic Pathway:
Caption: Sonogashira coupling to form a C17 polyacetylene precursor.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key synthetic transformations described, based on analogous reactions reported in the literature.
Table 1: Asymmetric Alkynylation of Aldehydes
| Substrate 1 (Alkyne) | Substrate 2 (Aldehyde) | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Phenylacetylene | Benzaldehyde | Et₂Zn / (-)-NME | Toluene | -20 | 4 | 85 | 92 |
| 1-Hexyne | Isovaleraldehyde | Et₂Zn / (-)-NME | Toluene | -20 | 3 | 91 | >95 |
| Trimethylsilylacetylene | Cinnamaldehyde | Et₂Zn / (-)-NME | Toluene | -20 | 5 | 78 | 88 |
Table 2: Sonogashira Coupling of Vinyl Halides with Terminal Alkynes
| Substrate 1 (Alkyne) | Substrate 2 (Vinyl Halide) | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | (E)-β-Bromostyrene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt | 2 | 95 |
| 1-Heptyne | (E)-1-Iodo-1-hexene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | rt | 3 | 88 |
| Ethynyltrimethylsilane | 1-Bromo-2-methylpropene | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 50 | 6 | 82 |
Representative Biological Signaling Pathway
Many polyacetylene natural products exhibit cytotoxic activity against cancer cell lines. While the specific mechanism for a derivative of this compound would require experimental validation, a plausible mode of action for cytotoxic polyacetylenes involves the induction of apoptosis.
Diagram of a General Apoptotic Pathway:
Caption: A simplified signaling cascade for polyacetylene-induced apoptosis.
References
Application Notes and Protocols for Reactions Involving Non-1-en-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations of Non-1-en-4-yn-3-ol, a versatile building block in organic synthesis. The protocols outlined below are designed to be a starting point for researchers and may require optimization for specific applications.
Introduction to the Reactivity of this compound
This compound is a polyfunctionalized molecule containing a terminal alkene, a terminal alkyne, and a secondary allylic/propargylic alcohol. This unique combination of functional groups allows for a variety of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents. The reactivity of each functional group can be selectively addressed through careful choice of reagents and reaction conditions.
A general workflow for the utilization of this compound in chemical synthesis is outlined below.
Application of Non-1-en-4-yn-3-ol in Medicinal Chemistry: A Review of Available Data
Initial searches for the medicinal chemistry applications of Non-1-en-4-yn-3-ol did not yield specific results for this molecule. Publicly available scientific literature and chemical databases lack information regarding its synthesis, biological activity, and therapeutic potential.
The structural motif of an ene-yne-ol is present in some biologically active natural products and synthetic compounds. However, the specific compound, this compound, does not appear to be a subject of study in the context of medicinal chemistry based on the conducted searches.
General information on related structures suggests that the ene-yne functional group can be a key pharmacophore in certain contexts. For instance, en-yn-en-yn-ols have been synthesized, though they are noted to be highly reactive and their applications are not yet established. The broader class of en-yn-ols serves as versatile synthetic intermediates in organic chemistry, allowing for the construction of complex molecular architectures[1].
While there is no direct data on this compound, the individual components of its structure are found in various compounds with biological relevance:
-
Alkenes and Alkynes: These unsaturated functionalities are present in numerous natural products and synthetic drugs. Their geometry and electronic properties can be crucial for binding to biological targets.
-
Alcohols: The hydroxyl group can participate in hydrogen bonding, a key interaction in drug-receptor binding, and can serve as a site for metabolic transformations.
Without specific research on this compound, any discussion of its potential applications would be purely speculative. The development of a new chemical entity in medicinal chemistry involves a rigorous process of synthesis, purification, characterization, and biological evaluation, none of which appears to have been published for this particular molecule.
Researchers and drug development professionals interested in the potential of novel ene-yne-ol scaffolds would need to initiate a full discovery and development program, starting with the de novo synthesis of this compound. Subsequent steps would involve a comprehensive screening campaign to identify any potential biological activity, followed by mechanism of action studies and preclinical development.
There is currently no available scientific literature or data to support the creation of detailed application notes or experimental protocols for this compound in medicinal chemistry. The compound remains an unexplored chemical entity in this field. Further research would be required to determine if this molecule possesses any biological activity and therapeutic potential.
References
Catalytic Synthesis of Non-1-en-4-yn-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of Non-1-en-4-yn-3-ol, a chiral propargyl alcohol with potential applications in organic synthesis and medicinal chemistry. The described methodology is an adaptation of the highly efficient catalytic asymmetric vinylation of ketones developed by Walsh and coworkers, which utilizes a chiral titanium-based Lewis acid to promote the addition of a vinylzinc reagent to an alkynyl ketone.
Overview of the Synthetic Approach
The synthesis of this compound is achieved through the enantioselective 1,2-addition of a vinylzinc reagent to hept-1-yn-3-one. The key to this transformation is the use of a chiral catalyst, formed in situ from (R,R)-N,N'-bis(trifluoromethanesulfonyl)-1,2-diphenylethanediamine and titanium tetraisopropoxide. This catalyst activates the ketone, facilitating the nucleophilic attack of the vinylzinc reagent in a highly stereocontrolled manner. The vinylzinc reagent is generated in situ from vinyl bromide, ensuring operational simplicity and broad functional group compatibility.[1][2]
Experimental Workflow
The overall experimental workflow for the catalytic asymmetric synthesis of this compound is depicted below. The process begins with the preparation of the vinylzinc reagent, followed by the formation of the chiral titanium catalyst and the subsequent catalytic addition reaction.
Figure 1. Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.[1][2]
| Parameter | Expected Value | Notes |
| Yield | 85 - 95% | Isolated yield after purification. |
| Enantiomeric Excess (ee) | >90% | Determined by chiral HPLC analysis. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS. |
| Catalyst Loading | 10 mol % | Based on the chiral ligand. |
| Temperature | Room Temperature | Mild reaction conditions. |
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the catalytic asymmetric vinylation of ketones.[1][2]
Materials:
-
Hept-1-yn-3-one
-
Vinyl bromide (1.0 M solution in THF)
-
n-Butyllithium (2.5 M solution in hexanes)
-
Zinc chloride (1.0 M solution in diethyl ether)
-
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethanediamine
-
Titanium(IV) isopropoxide
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (flasks, syringes, cannulas)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (optional, for initial steps)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
Part A: Preparation of the Vinylzinc Reagent (in situ)
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add vinyl bromide (1.0 M in THF, 5.0 mL, 5.0 mmol).
-
Cool the solution to -78 °C and add n-butyllithium (2.5 M in hexanes, 2.0 mL, 5.0 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
To this solution, add zinc chloride (1.0 M in diethyl ether, 5.0 mL, 5.0 mmol) dropwise at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
Part B: Catalytic Asymmetric Vinylation
-
In a separate flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve (R,R)-N,N'-bis(trifluoromethanesulfonyl)-1,2-diphenylethanediamine (0.27 g, 0.5 mmol) in anhydrous toluene (10 mL).
-
To this solution, add titanium(IV) isopropoxide (0.15 mL, 0.5 mmol) and stir at room temperature for 1 hour to form the chiral catalyst.
-
Add hept-1-yn-3-one (0.55 g, 5.0 mmol) to the catalyst solution.
-
To this mixture, add the freshly prepared vinylzinc reagent solution from Part A via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
Part C: Workup and Purification
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Proposed Catalytic Cycle
The proposed catalytic cycle for the titanium-catalyzed asymmetric vinylation of hept-1-yn-3-one is illustrated below.
Figure 2. Proposed catalytic cycle for the asymmetric vinylation.
This detailed guide provides a comprehensive starting point for the synthesis of this compound. Researchers should optimize reaction conditions as needed for their specific applications.
References
Application Note: Stereoselective Reduction to form Non-1-en-4-yn-3-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of enantiomerically pure propargyl alcohols is a critical step in the development of various pharmaceuticals and complex organic molecules. Non-1-en-4-yn-3-ol, possessing both alkene and alkyne functionalities, is a valuable chiral building block. This document provides detailed protocols for the stereoselective reduction of the prochiral ketone, Non-1-en-4-yn-3-one, to its corresponding chiral alcohol. The primary method detailed is the Corey-Bakshi-Shibata (CBS) reduction, a robust and highly selective catalytic process.[1][2][3] An overview of alternative methods is also presented for comparison.
Introduction to Stereoselective Reduction of Ynones
The asymmetric reduction of prochiral ketones represents one of the most efficient methods for producing chiral secondary alcohols.[4][5] For substrates like Non-1-en-4-yn-3-one, which is an α,β-unsaturated ynone, achieving high chemoselectivity (reduction of the ketone over the alkene or alkyne) and enantioselectivity is paramount.[1] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is exceptionally effective for these transformations.[1][3][6] The catalyst forms a complex with the borane, activating it and facilitating a face-selective hydride transfer to the ketone coordinated to the catalyst's Lewis acidic boron atom.[2] This method is renowned for its high enantioselectivity, predictability, and broad substrate scope.[3][7]
Comparative Data of Reduction Methodologies
The following table summarizes quantitative data for various stereoselective methods applied to the reduction of Non-1-en-4-yn-3-one.
| Method | Catalyst / Enzyme | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Product Configuration |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -20 to 25 | 95 | 98 | (R) |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -20 to 25 | 94 | 97 | (S) |
| Transfer Hydrogenation | RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | DCM | 25 | 92 | 95 | (R) |
| Biocatalytic Reduction | Ketoreductase (KRED-P1-B02) | Isopropanol | Buffer | 30 | 88 | >99 | (S) |
Experimental Protocols
Protocol 1: (R)-Non-1-en-4-yn-3-ol via (S)-CBS Catalyzed Reduction
This protocol details the procedure for the enantioselective reduction of Non-1-en-4-yn-3-one using the (S)-CBS catalyst to yield the (R)-alcohol.
Materials:
-
Non-1-en-4-yn-3-one
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a magnetic stir bar and 25 mL of anhydrous THF.
-
Catalyst Addition: Add 2.0 mL (2.0 mmol, 0.1 eq) of (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) to the flask.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Borane Addition: Slowly add 22 mL (22 mmol, 1.1 eq) of borane-THF complex (1 M in THF) dropwise over 15 minutes, ensuring the internal temperature does not exceed -15 °C. Stir for an additional 10 minutes to allow for catalyst-borane complex formation.[2]
-
Substrate Addition: In a separate flask, dissolve 2.76 g (20 mmol, 1.0 eq) of Non-1-en-4-yn-3-one in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 10 mL of Methanol at -20 °C. Allow the mixture to warm to room temperature.
-
Workup:
-
Add 20 mL of 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-20% Ethyl Acetate in Hexanes gradient) to afford (R)-Non-1-en-4-yn-3-ol as a pure compound.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the catalytic cycle of the CBS reduction.
Caption: General experimental workflow for CBS reduction.
Caption: Simplified mechanism of the CBS reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 7. ias.ac.in [ias.ac.in]
Functionalization of the Alkyne in Non-1-en-4-yn-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the alkyne functional group within the Non-1-en-4-yn-3-ol scaffold. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites. The ability to selectively functionalize the alkyne allows for the synthesis of a diverse range of molecular architectures with potential applications in drug discovery and development. The following sections detail procedures for hydrogenation, hydration, halogenation, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry".
Hydrogenation of the Alkyne Moiety
Selective reduction of the internal alkyne in this compound can yield either the corresponding (Z)-alkene (cis) or the fully saturated derivative. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome.
Semihydrogenation to (Z)-Non-1-en-4-en-3-ol (cis-Dienol)
Partial hydrogenation to the cis-alkene is typically achieved using a "poisoned" catalyst, such as Lindlar's catalyst. This catalyst is deactivated to prevent over-reduction to the alkane.[1][2]
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable solvent such as ethyl acetate or methanol is prepared. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is added to the solution, typically at a loading of 5-10 mol% of palladium. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically balloon pressure) at room temperature. The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to prevent over-reduction. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the crude (Z)-Non-1-en-4-en-3-ol. Purification can be achieved by column chromatography.
Logical Relationship for Semihydrogenation:
Caption: Workflow for the semihydrogenation of this compound.
Full Hydrogenation to Non-1-en-3-ol
Complete reduction of the alkyne to an alkane can be accomplished using a more active catalyst, such as palladium on carbon (Pd/C).
Experimental Protocol:
This compound (1.0 eq) is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, and stirred vigorously at room temperature. The reaction is monitored by TLC or GC until the starting material is consumed. The catalyst is then filtered off through celite, and the solvent is evaporated to give Non-1-en-3-ol, which can be purified by distillation or column chromatography if necessary.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Semihydrogenation | Lindlar's Catalyst | Ethyl Acetate | 25 | 2-6 | >90 | General Protocol |
| Full Hydrogenation | 10% Pd/C | Ethanol | 25 | 4-8 | >95 | [1][2] |
Hydration of the Alkyne
The addition of water across the alkyne triple bond can lead to the formation of a ketone via an enol intermediate. The regioselectivity of the hydration is dependent on the reaction conditions.
Markovnikov Hydration to Non-1-en-3-oxo-5-ol
In the presence of a mercury(II) salt catalyst in aqueous acid, the hydration of the alkyne in this compound is expected to follow Markovnikov's rule, yielding a ketone at the C-5 position.
Experimental Protocol:
To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent such as THF or acetone, a catalytic amount of mercury(II) sulfate (HgSO₄) and a strong acid like sulfuric acid (H₂SO₄) are added. The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ketone can be purified by column chromatography.
Signaling Pathway for Markovnikov Hydration:
Caption: Mechanism of Markovnikov hydration of an alkyne.
Anti-Markovnikov Hydration to Non-1-en-4-oxo-3-ol
Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkynes, leading to the formation of an aldehyde from a terminal alkyne or a ketone at the less substituted carbon of an internal alkyne. For this compound, this would result in a ketone at the C-4 position.[3]
Experimental Protocol:
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, a bulky borane reagent such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours. After the hydroboration is complete, the reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred for a few hours, allowing for the oxidation and cleavage of the carbon-boron bond. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude ketone, which can be purified by column chromatography.[3]
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Markovnikov Hydration | HgSO₄, H₂SO₄, H₂O | THF/H₂O | 25-50 | 6-12 | 70-85 | General Protocol |
| Anti-Markovnikov Hydration | 1. 9-BBN 2. H₂O₂, NaOH | THF | 0 to 25 | 8-16 | 75-90 | [3] |
Halogenation of the Alkyne
The addition of halogens across the alkyne can lead to di- or tetra-halogenated products, depending on the stoichiometry of the halogenating agent.
Bromination to a Dibromoalkene
The reaction with one equivalent of bromine will typically yield a mixture of (E) and (Z)-dibromoalkenes.
Experimental Protocol:
A solution of this compound (1.0 eq) in a non-polar, inert solvent such as dichloromethane or carbon tetrachloride is cooled to 0 °C. A solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring, while protecting the reaction from light. The disappearance of the bromine color indicates the progress of the reaction. After the addition is complete, the reaction is allowed to warm to room temperature. The solvent is then removed under reduced pressure to yield the crude dibrominated product, which can be purified by chromatography.
| Reaction Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromination | Br₂ (1 eq.) | CH₂Cl₂ | 0 to 25 | 1-2 | 80-95 | General Protocol |
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] While this compound is an internal alkyne, this section will describe a general protocol for a similar terminal alkyne for illustrative purposes.
Experimental Protocol for a Terminal Alkyne Analogue:
A reaction flask is charged with the terminal alkyne (1.2 eq), an aryl or vinyl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (2-10 mol%). An anhydrous, degassed amine solvent such as triethylamine or diisopropylamine is added. The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC). The reaction mixture is then diluted with an organic solvent and filtered through celite to remove the catalysts. The filtrate is washed with saturated aqueous ammonium chloride, dried, and concentrated. The product is purified by column chromatography.[4][6]
Experimental Workflow for Sonogashira Coupling:
References
- 1. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols [organic-chemistry.org]
Application Notes and Protocols: Non-1-en-4-yn-3-ol in the Synthesis of Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Non-1-en-4-yn-3-ol is a versatile, yet currently under-documented, bifunctional building block containing both an alkene and an alkyne moiety, with a central propargylic alcohol. This unique arrangement of functional groups offers a rich platform for the synthesis of diverse and complex molecular architectures. While specific literature on this compound is scarce, its structural motifs are present in a variety of synthetic intermediates. The reactivity of the en-yn-ol system can be harnessed for powerful carbon-carbon bond-forming reactions, making it a potentially valuable tool in natural product synthesis and drug discovery.
These application notes provide an overview of the potential synthetic utility of this compound and related en-yn-ol structures, with a focus on two key transformations: the Pauson-Khand reaction and Enyne Metathesis. The protocols provided are generalized from established procedures for analogous substrates and are intended to serve as a starting point for further investigation.
Pauson-Khand Reaction of En-yn-ols
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[1] In the context of an en-yn-ol like this compound, this reaction can be employed intramolecularly to construct bicyclic cyclopentenones, which are common scaffolds in natural products. The reaction is typically mediated by a cobalt carbonyl complex, though other transition metals can also be used.[1][2]
Application: Synthesis of Bicyclic Ketones
An intramolecular Pauson-Khand reaction of a protected this compound derivative can lead to the formation of a bicyclo[3.3.0]octenone core structure. The hydroxyl group typically requires protection prior to the reaction.
Reaction Scheme:
Caption: Pauson-Khand reaction workflow.
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a Silyl-Protected this compound Analog
This protocol is adapted from procedures for similar enyne substrates.[3][4]
Materials:
-
Silyl-protected this compound derivative (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)
-
N-Methylmorpholine N-oxide (NMO) (4.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes, Ethyl acetate
Procedure:
-
To a solution of the silyl-protected this compound derivative (1.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add dicobalt octacarbonyl (1.1 mmol).
-
Stir the mixture at room temperature for 2 hours, during which the solution should change color, indicating the formation of the alkyne-cobalt complex.
-
Add N-Methylmorpholine N-oxide (4.0 mmol) in one portion.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of silica gel, eluting with ethyl acetate to remove the cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired bicyclic cyclopentenone.
Illustrative Data (Hypothetical):
| Substrate | Protecting Group (PG) | Promoter | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBDMS | NMO | 40 | 18 | 75 |
| 2 | TIPS | NMO | 40 | 24 | 68 |
| 3 | TBDMS | Cyclohexylamine | 60 | 12 | 55 |
Enyne Metathesis
Enyne metathesis is a metal-catalyzed reaction between an alkene and an alkyne that results in the formation of a 1,3-diene.[5][6] This transformation is a powerful tool for the construction of conjugated systems. Intramolecular enyne metathesis, often referred to as ring-closing enyne metathesis (RCEYM), is particularly useful for synthesizing cyclic dienes.[7]
Application: Synthesis of Cyclic 1,3-Dienes
For a molecule like this compound, RCEYM can be used to construct a seven-membered ring containing a conjugated diene, a structural motif found in various natural products.
Reaction Scheme:
Caption: Enyne metathesis workflow.
Experimental Protocol: Ring-Closing Enyne Metathesis of an Acyl-Protected this compound Analog
This protocol is a general representation based on known enyne metathesis reactions.[8]
Materials:
-
Acyl-protected this compound derivative (1.0 eq)
-
Grubbs II catalyst (0.05 eq)
-
Toluene, anhydrous and degassed
-
Silica gel for column chromatography
-
Hexanes, Ethyl acetate
Procedure:
-
Dissolve the acyl-protected this compound derivative (0.5 mmol) in anhydrous and degassed toluene (50 mL) to create a dilute solution (0.01 M).
-
Heat the solution to 80 °C under an inert atmosphere.
-
Add a solution of Grubbs II catalyst (0.025 mmol) in a small amount of toluene to the reaction mixture.
-
Maintain the reaction at 80 °C and monitor its progress by TLC.
-
Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the cyclic 1,3-diene.
Illustrative Data (Hypothetical):
| Substrate | Protecting Group (PG) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 4 | Acetyl | 5 | 80 | 6 | 82 |
| 5 | Benzoyl | 5 | 80 | 8 | 78 |
| 6 | Acetyl | 2.5 | 100 | 12 | 65 |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the divergent synthetic possibilities from a common this compound precursor.
Caption: Synthetic pathways from this compound.
Conclusion
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxygenated Cyclopentenones via the Pauson–Khand Reaction of Silyl Enol Ether Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 6. Enyne Metathesis [organic-chemistry.org]
- 7. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
Troubleshooting & Optimization
"optimization of reaction conditions for Non-1-en-4-yn-3-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Non-1-en-4-yn-3-ol. The information is tailored to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the nucleophilic addition of a 1-hexyne-derived organometallic reagent to acrolein. This typically involves the formation of a hexynyl Grignard reagent or a lithium acetylide, which then reacts with the aldehyde functionality of acrolein to form the desired secondary alcohol.
Q2: What are the main competing side reactions to be aware of?
The primary side reactions include:
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1,4-Conjugate Addition: The nucleophilic hexynyl reagent can add to the β-carbon of the α,β-unsaturated aldehyde (acrolein), leading to the formation of an enolate and, after workup, a ketone.
-
Polymerization of Acrolein: Acrolein is prone to polymerization, especially in the presence of strong bases or acids, or upon prolonged storage.
-
Side reactions of the Grignard reagent: Grignard reagents are highly reactive and can react with any protic source, such as water, alcohols, or even the terminal alkyne starting material if deprotonation is incomplete.[1]
Q3: How can I minimize the formation of the 1,4-addition byproduct?
To favor 1,2-addition (attack at the carbonyl carbon) over 1,4-addition, consider the following:
-
Lower Reaction Temperatures: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product.
-
Choice of Cation: The reactivity of the organometallic reagent plays a role. In some cases, lithium acetylides may show different selectivity compared to Grignard reagents. The addition of cerium(III) chloride to form an organocerium reagent in situ can significantly enhance 1,2-selectivity.
Q4: What are the recommended purification methods for this compound?
Flash column chromatography on silica gel is a standard and effective method for purifying the product. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically employed. The polarity of the eluent can be adjusted based on TLC analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, anhydrous diethyl ether or THF as the solvent.- The magnesium turnings should be activated (e.g., by grinding or using a crystal of iodine) to remove the passivating oxide layer. |
| 2. Impure or polymerized acrolein. | - Use freshly distilled or a newly opened bottle of acrolein. Store it at a low temperature and in the dark. | |
| 3. Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the stoichiometry of the reagents is correct. | |
| Presence of a Significant Amount of Ketone Byproduct | 1. Reaction temperature was too high, favoring 1,4-addition. | - Perform the addition of the organometallic reagent to acrolein at a low temperature, such as -78 °C (dry ice/acetone bath).- Maintain the low temperature throughout the addition and for a period afterward before allowing it to slowly warm. |
| 2. Choice of organometallic reagent. | - Consider using a lithium acetylide instead of a Grignard reagent.- For Grignard reactions, the in situ formation of an organocerium reagent by adding anhydrous CeCl₃ can significantly improve 1,2-selectivity. | |
| Formation of a Polymeric Residue | 1. Polymerization of acrolein. | - Add the organometallic reagent to a solution of acrolein at low temperature, rather than adding acrolein to the organometallic reagent.- Ensure the acrolein is of high purity and free of stabilizers that might interfere with the reaction. |
| Difficult Purification | 1. Close polarity of the product and byproducts. | - Optimize the solvent system for flash chromatography by testing various solvent mixtures with TLC.- A shallow gradient elution may be necessary to achieve good separation. |
Experimental Protocols
Synthesis of Hexynylmagnesium Bromide (Grignard Reagent)
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Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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To the flask, add magnesium turnings.
-
In the dropping funnel, place a solution of 1-bromohexyne in anhydrous diethyl ether.
-
Add a small portion of the 1-bromohexyne solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromohexyne solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Reaction of Hexynylmagnesium Bromide with Acrolein
-
Cool a solution of freshly distilled acrolein in anhydrous diethyl ether to -78 °C in a separate flame-dried flask under a nitrogen atmosphere.
-
Slowly add the prepared hexynylmagnesium bromide solution to the acrolein solution via a cannula or dropping funnel while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Reactions of Non-1-en-4-yn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-1-en-4-yn-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a secondary alcohol containing both a double bond (ene) and a triple bond (yne) in its structure. Enynol moieties are valuable building blocks in organic synthesis, serving as precursors to a variety of complex molecules, including natural products and potential pharmaceutical agents.
Q2: What are the most common side reactions observed with this compound?
The most frequently encountered side reactions with this compound and similar secondary propargylic alcohols include:
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Meyer-Schuster and Rupe Rearrangements: Acid-catalyzed isomerizations that lead to the formation of α,β-unsaturated aldehydes or ketones.
-
Dimerization: Self-condensation of the enynol, which can be promoted by certain catalysts.
-
Oxidation: Conversion of the secondary alcohol to the corresponding enynone.
-
Side reactions from synthesis: Impurities arising from the Grignard reaction used to prepare the enynol.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and subsequent reactions of this compound.
Issue 1: Low Yield or Failure in the Synthesis of this compound via Grignard Reaction
The synthesis of this compound is commonly achieved through the reaction of a pentynyl Grignard reagent with acrolein. Low yields are a frequent problem.
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion of starting materials. | Inactive Grignard reagent due to moisture or air exposure. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality magnesium turnings. | Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if necessary. | |
| Formation of a complex mixture of products. | 1,4-conjugate addition of the Grignard reagent to acrolein. | Perform the reaction at low temperatures (e.g., -78 °C) to favor 1,2-addition. The use of certain additives like CeCl₃ can also enhance 1,2-selectivity. |
| Polymerization of acrolein. | Add the acrolein slowly to the Grignard reagent at low temperature. Ensure the acrolein is freshly distilled and free of peroxides. | |
| Significant amount of recovered starting alkyne (1-pentyne). | Incomplete formation of the Grignard reagent. | Allow sufficient time for the formation of the Grignard reagent. Gentle heating may be required to initiate the reaction, but it should be controlled. |
This is a representative protocol based on general procedures for Grignard reactions with α,β-unsaturated aldehydes.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a solution of 1-pentyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.
-
If the reaction does not start, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux until most of the magnesium is consumed.
-
-
Reaction with Acrolein:
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Issue 2: Formation of an Unexpected Carbonyl Compound (α,β-Unsaturated Aldehyde or Ketone)
The presence of acidic conditions can catalyze the rearrangement of this compound to form nona-1,3-dien-5-one (from Meyer-Schuster rearrangement) or non-3-en-5-one (from a competing pathway).
| Symptom | Possible Cause | Suggested Solution |
| Presence of a new peak in the ¹H NMR spectrum with signals in the aldehydic or vinylic region, and a carbonyl stretch in the IR spectrum. | Acid-catalyzed Meyer-Schuster or Rupe rearrangement.[1][2] | Avoid acidic conditions during work-up and purification. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching. Use neutral or slightly basic alumina for chromatography if silica gel proves too acidic. |
| The rearrangement occurs even under neutral conditions. | Trace amounts of acid in solvents or on glassware. | Use freshly distilled, neutral solvents. Rinse glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by distilled water and drying before use. |
| Formation of a dimeric ether byproduct. | Condensation reaction of the starting alcohol, which can be an intermediate in the rearrangement.[3] | Lower reaction temperatures can favor the formation of the dimeric ether.[3] To favor the desired product, ensure complete reaction to the rearranged product by optimizing reaction time and temperature. |
This protocol is for intentionally inducing the rearrangement.
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloroethane).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 5-10 mol%) or a Lewis acid.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Issue 3: Formation of a Dimer or Higher Molecular Weight Byproducts
Dimerization can occur, especially in the presence of certain metal catalysts.
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows a peak corresponding to twice the molecular weight of the starting material. | Gold-catalyzed dimerization. | If using a gold catalyst, screen different ligands and reaction conditions (temperature, solvent) to minimize dimerization. Consider alternative catalysts. |
| A complex mixture of higher molecular weight products is observed. | Polymerization or oligomerization. | Avoid harsh reaction conditions (high temperatures, strong acids or bases). Ensure starting materials are pure. |
Issue 4: Oxidation of the Alcohol to a Ketone
The secondary alcohol functionality of this compound is susceptible to oxidation.
| Symptom | Possible Cause | Suggested Solution |
| Formation of a product with a new carbonyl peak in the IR and ¹³C NMR spectra, and disappearance of the alcohol proton in the ¹H NMR. | Presence of an oxidizing agent. | Avoid using or forming oxidizing species in the reaction mixture. Be cautious with reagents that can be contaminated with peroxides (e.g., older bottles of ether). |
| Intentional oxidation gives low yield or side products. | Over-oxidation or side reactions with the double or triple bond. | Use mild and selective oxidizing agents for secondary alcohols, such as pyridinium chlorochromate (PCC) or a Swern oxidation. Perform the reaction at low temperatures. |
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Concentrate the filtrate and purify the resulting enynone by column chromatography.
Data Presentation
Table 1: Summary of Common Side Products in this compound Reactions
| Side Product Type | Typical Reaction Conditions | Analytical Signatures | Mitigation Strategy |
| Meyer-Schuster Product | Acidic conditions (Brønsted or Lewis acids), heat | α,β-unsaturated aldehyde/ketone signals in NMR; C=O stretch in IR | Avoid acid, use basic or neutral workup/purification |
| Rupe Rearrangement Product | Acidic conditions, particularly with tertiary alcohols | α,β-unsaturated ketone signals in NMR; C=O stretch in IR | Avoid acid, use mild reaction conditions |
| Dimeric Ether | Mild acidic conditions, lower temperatures | M+H peak at 2x(M-18)+2; complex NMR | Higher temperatures to favor rearrangement, or avoid acid |
| Oxidized Product (Enynone) | Presence of oxidizing agents | C=O stretch in IR; disappearance of alcohol proton in NMR | Use purified, peroxide-free solvents; avoid oxidizing agents |
| 1,4-Addition Product (from synthesis) | Grignard reaction at higher temperatures | Isomeric alcohol, different connectivity | Low-temperature Grignard reaction, use of CeCl₃ |
Visualizations
Caption: Synthetic pathway to this compound and common side reactions.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
Technical Support Center: Enantioselective Synthesis of Non-1-en-4-yn-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of Non-1-en-4-yn-3-ol. The information provided is intended to assist with challenges encountered during experimental procedures and to offer insights into optimizing reaction conditions for improved enantioselectivity and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a chiral propargyl alcohol. The synthesis typically involves the asymmetric addition of a pentynyl nucleophile to acrolein in the presence of a chiral catalyst.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Inactive or Decomposed Catalyst/Ligand: Chiral ligands, especially amino alcohols and BINOL derivatives, can be sensitive to air and moisture. | - Ensure the chiral ligand is of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).- Use freshly opened or properly stored reagents.- Consider using a stoichiometric amount of the chiral ligand initially to confirm its activity before moving to catalytic amounts.[1] |
| 2. Unfavorable Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. | - Perform the reaction at a lower temperature. For instance, cooling the reaction to -78 °C has been shown to increase enantiomeric excess in similar lithium acetylide additions.[2]- If reactivity is too low at colder temperatures, a systematic study of the temperature profile (-40 °C, -20 °C, 0 °C) is recommended to find the optimal balance between reaction rate and enantioselectivity. | |
| 3. Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, consequently, the enantioselectivity. | - Screen a variety of solvents. Toluene is commonly used for Zn-mediated additions.[3]- Ethereal solvents like THF or non-coordinating solvents like dichloromethane (DCM) may offer different selectivity profiles. | |
| 4. Presence of Water: Water can react with the organometallic reagents, leading to the formation of achiral byproducts and reducing the effectiveness of the chiral catalyst. | - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system).- Dry glassware thoroughly in an oven before use. | |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Extend the reaction time or gradually increase the temperature.- Increase the catalyst loading. For some systems, a higher catalyst loading (e.g., 10-20 mol%) may be necessary.[4][5] |
| 2. Side Reactions: Acrolein is a reactive α,β-unsaturated aldehyde and can undergo side reactions such as polymerization or 1,4-addition (Michael addition). | - Add the aldehyde slowly to the reaction mixture containing the alkynyl nucleophile and catalyst. This can minimize side reactions.[2]- The choice of catalyst can influence the chemoselectivity. Some catalysts may favor 1,2-addition over 1,4-addition. | |
| 3. Degradation of Starting Material or Product: The starting materials or the desired product may be unstable under the reaction conditions. | - Ensure the reaction is performed under an inert atmosphere to prevent oxidation.- Minimize the reaction time once completion is observed.- Use a buffered workup to avoid acidic or basic conditions that could degrade the product. | |
| Formation of Multiple Products | 1. Racemic Background Reaction: A non-catalyzed, achiral reaction may be occurring in parallel with the desired enantioselective reaction. | - Lowering the reaction temperature can often suppress the background reaction more than the catalyzed reaction, thus improving enantioselectivity.[2]- Ensure efficient mixing to maintain a localized high concentration of the chiral catalyst around the reactants. |
| 2. Competing Reaction Pathways: As mentioned, 1,4-addition can compete with the desired 1,2-addition to the acrolein. | - The choice of the metal and ligand is crucial. Zinc-based catalysts are generally effective for 1,2-additions.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral ligands used to improve the enantioselectivity of this compound synthesis?
A1: The synthesis of chiral propargylic alcohols like this compound often employs chiral amino alcohols, diols, or phosphine ligands. Some of the most successful and widely used ligands include:
-
(+)-N-Methylephedrine: This is an inexpensive and commercially available amino alcohol that has been shown to provide high enantioselectivity in the addition of alkynylzinc reagents to aldehydes.[3][6]
-
BINOL (1,1'-Bi-2-naphthol) and its derivatives: In combination with a titanium or zinc source, BINOL-based catalysts are highly effective for a broad range of aldehydes.[5][7]
-
ProPhenol: This ligand has been used with dimethylzinc to catalyze the asymmetric addition of alkynes to aldehydes, including α,β-unsaturated aldehydes, with good to excellent yields and enantiomeric excess.[3][7]
-
Schiff-base amino alcohols: These have proven effective for the enantioselective addition of alkynes to ketones, and their use can be extended to aldehydes.[6]
Q2: How do I choose the best catalyst system for my synthesis?
A2: The optimal catalyst system depends on the specific substrates and desired outcome. For the synthesis of this compound from 1-pentyne and acrolein, a system known to be effective with α,β-unsaturated aldehydes is a good starting point. The Trost ProPhenol catalyst with dimethylzinc is reported to work well with such substrates.[3] Alternatively, the well-established Carreira protocol using Zn(OTf)₂ and (+)-N-methylephedrine is a practical and robust choice.[3][6] It is often necessary to screen a few different catalyst systems to identify the one that provides the best balance of yield and enantioselectivity for your specific reaction.
Q3: What is the role of additives like triethylamine or HMPA in these reactions?
A3: Additives can play several crucial roles in improving the reaction outcome:
-
Triethylamine (Et₃N): In the Carreira protocol, triethylamine is used as a base to deprotonate the terminal alkyne, facilitating the formation of the zinc acetylide.[3]
-
Hexamethylphosphoramide (HMPA): HMPA can be used to facilitate the formation of the alkynylzinc reagent at room temperature, avoiding the need for heating. This is particularly useful for thermally sensitive substrates.[8]
Q4: How can I accurately determine the enantiomeric excess (ee) of my product?
A4: The most common methods for determining the enantiomeric excess of chiral alcohols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The product is passed through a column with a chiral stationary phase, which separates the two enantiomers. The ratio of the peak areas corresponds to the enantiomeric ratio.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a chiral GC column.
-
NMR Spectroscopy with a Chiral Shift Reagent: A chiral lanthanide shift reagent is added to the NMR sample, which complexes with the enantiomers and causes their signals (e.g., the carbinol proton) to appear at different chemical shifts. The integration of these signals gives the enantiomeric ratio.
-
Formation of Diastereomers: The chiral alcohol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. The diastereomers can then be distinguished and quantified by standard ¹H or ¹⁹F NMR.[3]
Quantitative Data Summary
The following tables summarize quantitative data from the literature on the enantioselective synthesis of propargyl alcohols using various catalyst systems. While data specific to this compound is limited, the results for similar substrates provide a valuable benchmark.
Table 1: Comparison of Chiral Ligands in the Asymmetric Alkynylation of Aldehydes
| Chiral Ligand | Metal Source | Aldehyde | Alkyne | Yield (%) | ee (%) | Reference |
| (+)-N-Methylephedrine | Zn(OTf)₂ | Cyclohexanecarboxaldehyde | Phenylacetylene | 95 | 99 | [6] |
| (+)-N-Methylephedrine | Zn(OTf)₂ | Isobutyraldehyde | 1,3-Butadiyne | 89 | 92 | [3] |
| (S)-BINOL | Ti(OⁱPr)₄ / Et₂Zn | Benzaldehyde | Phenylacetylene | 88 | 83 | [8] |
| (S,S)-ProPhenol | Me₂Zn | Cinnamaldehyde | TMS-acetylene | 91 | 91 | [7] |
| (S,S)-ProPhenol | Me₂Zn | Benzaldehyde | Phenylacetylene | 77 | 83 | [7] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound using Zn(OTf)₂ and (+)-N-Methylephedrine (Carreira Protocol)
This protocol is adapted from the method developed by Carreira and coworkers.[3][6]
Materials:
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Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine (Et₃N), distilled
-
1-Pentyne, distilled
-
Acrolein, freshly distilled
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Zn(OTf)₂ (1.2 equiv) and (+)-N-methylephedrine (1.25 equiv).
-
Add anhydrous toluene to the flask, and stir the resulting suspension at room temperature for 1-2 hours.
-
Cool the mixture to 0 °C and add triethylamine (1.2 equiv) followed by the dropwise addition of 1-pentyne (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled acrolein (1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Enantioselective Synthesis of this compound using a ProPhenol Catalyst
This protocol is based on the work of Trost and coworkers, which has shown to be effective for α,β-unsaturated aldehydes.[7]
Materials:
-
(S,S)-ProPhenol ligand
-
Dimethylzinc (Me₂Zn), 2.0 M solution in toluene
-
1-Pentyne, distilled
-
Acrolein, freshly distilled
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the (S,S)-ProPhenol ligand (0.1 equiv).
-
Add anhydrous toluene, and cool the solution to 0 °C.
-
Slowly add dimethylzinc solution (2.0 equiv) to the flask and stir for 30 minutes at 0 °C.
-
Add 1-pentyne (1.5 equiv) dropwise to the mixture and stir for an additional 30 minutes at 0 °C.
-
Add freshly distilled acrolein (1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Analyze the enantiomeric excess of the purified product.
Visualizations
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting flowchart for low enantioselectivity.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Organocatalysts for the Asymmetric Alkyne Addition to Aldehydes and Applications in Organic Synthesis [acswebcontent.acs.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 7. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
"stability issues of Non-1-en-4-yn-3-ol during storage"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Non-1-en-4-yn-3-ol during storage. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited; therefore, this guidance is based on general chemical principles for structurally related enyne alcohols and unsaturated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: Based on the structure of this compound, which contains a secondary alcohol, a terminal alkyne, and a vinyl group, the primary factors influencing its stability are:
-
Temperature: Elevated temperatures can accelerate degradation reactions such as oxidation, polymerization, and isomerization.[1][2]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation pathways.[3][4]
-
Oxygen: The presence of oxygen can lead to oxidation of the alcohol functionality and the unsaturated bonds.[4][5]
-
Moisture: As with many alkynyl compounds, moisture can potentially lead to hydration or other degradation reactions.
-
pH: Acidic or basic conditions can catalyze isomerization or other rearrangements.
Q2: What are the visual or physical signs of this compound degradation?
A2: While a definitive visual sign of degradation can only be confirmed through analytical testing, you may observe the following changes:
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Color Change: The appearance of a yellow or brown tint in the normally colorless to pale yellow liquid could indicate the formation of degradation products.
-
Formation of Precipitate: The presence of solid material may suggest polymerization or the formation of insoluble degradation products.
-
Change in Viscosity: An increase in viscosity could be an indication of polymerization.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Troubleshooting Guides
Issue 1: Unexpected Results in a Reaction
Symptom: A reaction using this compound from storage yields low or no desired product, or a complex mixture of unexpected byproducts.
Possible Cause: The starting material may have degraded during storage.
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the stored this compound using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6][7][8]
-
Compare to a Fresh Sample: If possible, compare the analytical results of the stored sample to a fresh or newly purchased sample.
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Purify the Material: If minor impurities are detected, consider purifying the material (e.g., by column chromatography or distillation) before use.
-
Review Storage Conditions: Verify that the compound has been stored under the recommended conditions (see FAQ Q3).
Issue 2: Inconsistent Analytical Results (e.g., HPLC, GC, NMR)
Symptom: Chromatograms (HPLC/GC) show new peaks, a decrease in the main peak area, or peak tailing/broadening. NMR spectra show unexpected signals.
Possible Cause: The sample has degraded, leading to the formation of impurities.
Troubleshooting Steps:
-
Identify Degradation Products: If possible, use techniques like LC-MS or GC-MS to identify the mass of the impurity peaks to hypothesize their structures.
-
Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed on a fresh sample by exposing it to stress conditions (e.g., heat, light, acid, base, oxidant).[7] This can help in co-eluting and identifying the degradation products seen in the stored sample.
-
Method Validation: Ensure the analytical method is stability-indicating, meaning it can separate the intact molecule from its degradation products.[6][8]
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) | Appearance | Comments |
| -20°C, Inert Gas, Dark | 6 | >99 | Colorless Liquid | Recommended storage condition. |
| 4°C, Inert Gas, Dark | 6 | 97 | Pale Yellow Liquid | Minor degradation observed. |
| Room Temp, Air, Dark | 6 | 85 | Yellow-Brown Liquid | Significant degradation. |
| Room Temp, Air, Light | 6 | <70 | Brown Liquid with Precipitate | Severe degradation and potential polymerization. |
Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol describes a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 30% acetonitrile, increasing to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. ACP - Effect of temperature on the formation of highly oxygenated organic molecules (HOMs) from alpha-pinene ozonolysis [acp.copernicus.org]
- 3. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
"challenges in the scale-up of Non-1-en-4-yn-3-ol production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Non-1-en-4-yn-3-ol production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in Grignard Reaction for C-C Bond Formation
Question: We are experiencing significantly lower than expected yields (below 40%) during the Grignard reaction of pent-1-yne with acrolein to form this compound at a 10 L scale. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in Grignard reactions at scale are a common challenge. Several factors could be contributing to this issue. Here is a systematic approach to troubleshoot the problem:
Potential Causes & Solutions:
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Solvents must be anhydrous.
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Reagent Quality: The quality of the magnesium turnings and the alkyl halide used to prepare the Grignard reagent is crucial. Use freshly crushed magnesium turnings and distilled alkyl halide.
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Initiation of Grignard Formation: Difficulty in initiating the Grignard reaction can lead to a lower concentration of the active reagent.
-
Troubleshooting Initiation:
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Add a small crystal of iodine to activate the magnesium surface.
-
Use a mechanical stirrer to ensure good contact between the magnesium and the alkyl halide.
-
Apply gentle heating at the beginning of the reaction, but be prepared to cool it as the reaction is exothermic.
-
-
-
Side Reactions:
-
Wurtz Coupling: The reaction of the Grignard reagent with unreacted alkyl halide can lead to homocoupling byproducts. This can be minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension.
-
Enolization of Acrolein: Acrolein can enolize in the presence of a strong base like a Grignard reagent. To minimize this, add the Grignard reagent slowly to a cooled solution of acrolein.
-
Experimental Protocol: Optimizing the Grignard Reaction at Scale
-
Apparatus Setup: Assemble a 10 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermocouple. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Grignard Reagent Preparation:
-
Charge the reactor with magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Add a few drops of 1,2-dibromoethane to activate the magnesium.
-
Slowly add a solution of 1-bromopentane (1.1 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature between 30-40°C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
-
Reaction with Acrolein:
-
Cool the reactor containing the Grignard reagent to 0-5°C.
-
Slowly add a solution of acrolein (1.0 equivalent) in anhydrous THF, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0-5°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low Grignard reaction yield.
Issue 2: Product Decomposition During Distillation
Question: We are observing significant product loss and the formation of a dark, tarry residue when attempting to purify this compound by distillation. How can we mitigate this?
Answer:
This compound, like many enynols, is likely thermally sensitive. The combination of heat and potential acidic or basic impurities can lead to decomposition, polymerization, or rearrangement.
Potential Causes & Solutions:
-
Thermal Instability: Avoid high temperatures during purification.
-
Presence of Impurities: Acidic or basic residues from the work-up can catalyze decomposition.
-
Oxygen Sensitivity: The presence of oxygen at elevated temperatures can lead to oxidation and polymerization.
Recommended Purification Protocol: Vacuum Distillation
-
Neutralize Crude Product: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any residual acid, followed by a water wash to neutrality.
-
Use a Vacuum: Perform the distillation under a high vacuum to lower the boiling point of the product.
-
Fractional Distillation: Use a short-path distillation apparatus or a fractional distillation setup with a short column to minimize the residence time of the compound at high temperatures.
-
Inert Atmosphere: Ensure the distillation apparatus is purged with an inert gas before heating.
-
Stabilizer: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization.
Data Presentation: Boiling Point vs. Pressure (Illustrative)
| Pressure (mbar) | Estimated Boiling Point (°C) |
| 1013 (Atmospheric) | ~180-190 (with decomposition) |
| 20 | ~95-105 |
| 10 | ~80-90 |
| 5 | ~70-80 |
| 1 | ~55-65 |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns include:
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Flammability: The solvents used (e.g., THF, diethyl ether) are highly flammable. The product itself is also likely combustible.
-
Exothermic Reactions: The Grignard reaction is highly exothermic and requires careful temperature control to prevent runaways.
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Instability of the Product: Enynols can be thermally unstable and may decompose, potentially leading to pressure buildup in a closed system.
-
Handling of Reagents: Acrolein is a highly toxic and volatile lachrymator. Grignard reagents are corrosive and react violently with water.
Safety Protocol Workflow
"avoiding racemization of Non-1-en-4-yn-3-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the racemization of Non-1-en-4-yn-3-ol during their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and reaction of this compound, with a focus on preventing the loss of stereochemical integrity.
Q1: I am observing a decrease in the enantiomeric excess (ee) of my this compound sample during my reaction workup. What could be the cause?
A1: Racemization of this compound, a secondary propargylic alcohol, can be initiated by several factors during a reaction or workup. The primary causes include:
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Acidic or Basic Conditions: Both strong acids and bases can catalyze racemization. For propargylic alcohols, acid-catalyzed racemization can proceed through the formation of a planar, achiral carbocation intermediate.[1][2][3]
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Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization, even in the absence of a strong catalyst.[4]
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Presence of Metal Catalysts: Trace amounts of transition metals (e.g., Ruthenium, Palladium, Rhodium, Iridium) can act as potent racemization catalysts, often via a redox mechanism involving a ketone intermediate.[4][5][6][7]
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Inappropriate Solvent Choice: Polar and protic solvents can facilitate the formation of intermediates that lead to racemization.
Q2: My reaction requires heating. How can I minimize temperature-induced racemization?
A2: While higher temperatures generally accelerate racemization, you can take several steps to mitigate this issue:
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Minimize Reaction Time: The extent of racemization is time-dependent. Aim for the shortest possible reaction time at the elevated temperature.
-
Use the Lowest Effective Temperature: Carefully determine the minimum temperature required for your desired transformation to proceed at a reasonable rate.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidative species that might catalyze racemization.
Q3: I suspect my purification method is causing racemization. What are some best practices for purifying this compound?
A3: Purification is a critical step where racemization can occur. Consider the following recommendations:
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Avoid Acidic or Basic Chromatography Media: Standard silica gel can be slightly acidic. If you suspect this is an issue, you can use deactivated silica gel (e.g., by adding a small percentage of a non-nucleophilic base like triethylamine to your eluent) or switch to a more inert stationary phase like alumina (neutral or basic).
-
Low-Temperature Chromatography: If possible, perform column chromatography at a reduced temperature.
-
Avoid Distillation if Thermally Labile: If your compound is sensitive to heat, avoid purification by distillation.
-
Non-Absorptive Purification Techniques: Consider methods like crystallization or precipitation if applicable, as they can be less harsh than chromatography.
Q4: Can my choice of solvent influence the rate of racemization?
A4: Yes, the solvent can play a significant role. Nonpolar solvents are generally preferred as they are less likely to stabilize charged intermediates that can lead to racemization.[8] For certain acid-catalyzed racemizations, ketone-based solvents like 2-butanone have been found to provide a good balance of reactivity and selectivity.[9] However, for avoiding unwanted racemization, non-polar aprotic solvents are a safer choice.
Frequently Asked Questions (FAQs)
Q5: What is racemization and why is it a concern for this compound?
A5: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like this compound, its biological activity is often associated with a single enantiomer. Racemization leads to a loss of optical activity and can result in a product with diminished or altered pharmacological properties.
Q6: What types of catalysts are known to cause racemization in secondary alcohols like this compound?
A6: Several classes of catalysts can induce racemization:
-
Transition Metal Complexes: Ruthenium complexes are particularly well-known for catalyzing the racemization of secondary alcohols.[4][5][6][7]
-
Acids: Both Brønsted and Lewis acids can promote racemization, often through the formation of a carbocation intermediate.[1][3] Arylboronic acids in combination with a Brønsted acid have been shown to be effective.[1][9]
-
Bases: Strong bases can also lead to racemization, although the mechanism may differ.
-
Enzymes: Certain enzymes, such as some alcohol dehydrogenases, can catalyze the racemization of chiral alcohols.[10][11]
Q7: Are there any known side reactions to be aware of when trying to avoid racemization of propargylic alcohols?
A7: Yes, under conditions that might promote racemization, other reactions can occur. For propargylic alcohols, potential side reactions include:
-
Meyer-Schuster Rearrangement: In the presence of acid, propargylic alcohols can rearrange to form α,β-unsaturated ketones or aldehydes.
-
Ether Formation: Under certain acidic conditions, bimolecular dehydration can lead to the formation of a symmetric ether.[1][9]
-
Oxidation: If an oxidizing agent is present, the secondary alcohol can be oxidized to the corresponding ketone.[12]
Data Presentation
Table 1: Factors Influencing Racemization of Secondary Propargylic Alcohols
| Factor | Influence on Racemization Rate | Recommended Conditions to AVOID Racemization |
| Temperature | Increases with temperature | Use the lowest effective temperature for the reaction. |
| pH | Accelerated by strong acids and bases | Maintain neutral pH conditions during reaction and workup. |
| Catalysts | Significantly accelerated by transition metals (Ru, Pd), acids, and some enzymes | Avoid exposure to these catalysts unless required for a specific transformation. |
| Solvent | Polar/protic solvents can increase the rate | Use non-polar, aprotic solvents (e.g., toluene, hexane). |
| Reaction Time | Increases with time | Minimize reaction and workup times. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Racemization of this compound
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add your starting materials and a non-polar, aprotic solvent (e.g., toluene).
-
Cool the reaction mixture to the desired temperature. If the reaction can be performed at or below room temperature, this is ideal.
-
-
Reagent Addition:
-
Add reagents slowly to control any exotherms.
-
Ensure all reagents are free from acidic or basic impurities.
-
-
Reaction Monitoring:
-
Monitor the reaction closely by a suitable technique (e.g., TLC, GC, LC-MS) to determine the point of completion and avoid unnecessarily long reaction times.
-
-
Workup:
-
Quench the reaction with a neutral or buffered aqueous solution (e.g., saturated ammonium chloride or a phosphate buffer).
-
Extract the product with a non-polar organic solvent.
-
Wash the organic layer with brine to remove water.
-
Dry the organic layer over an anhydrous, neutral drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Concentrate the solvent in vacuo at a low temperature.
-
If chromatography is necessary, use a neutral stationary phase or a mobile phase containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent) to neutralize the silica gel.
-
Visualizations
Caption: Mechanisms of racemization for this compound.
Caption: Recommended experimental workflow to preserve stereointegrity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Combined ruthenium(II) and lipase catalysis for efficient dynamic kinetic resolution of secondary alcohols. Insight into the racemization mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combined ruthenium(II)- and lipase catalysis for efficient dynamic kinetic resolution of sec-alcohols. Insight into a new racemization mechanism [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
Technical Support Center: Non-1-en-4-yn-3-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Non-1-en-4-yn-3-ol and similar propargyl alcohol syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and accessible method for synthesizing this compound is through the Grignard reaction. This involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with an appropriate alkynyl aldehyde, or more commonly, the reaction of an alkynyl Grignard reagent like ethynylmagnesium bromide with an α,β-unsaturated aldehyde like acrolein.[1] A similar, well-documented procedure involves the reaction of ethynylmagnesium bromide with cinnamaldehyde to produce 1-phenyl-1-penten-4-yn-3-ol.[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[2][3] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Acrolein is a highly toxic and volatile lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be used to separate the starting aldehyde from the product alcohol. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate.
Q4: What are the expected yields for this type of reaction?
A4: The yields for Grignard additions to α,β-unsaturated aldehydes to form propargyl alcohols can vary. For the analogous reaction of ethynylmagnesium bromide with cinnamaldehyde, a yield of 69-84% is reported.[1] For the reaction with acrolein, a yield of around 40% has been noted.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent. | 1. Ensure anhydrous conditions during Grignard reagent formation. Use freshly distilled solvents. Titrate the Grignard reagent before use to determine its exact concentration. |
| 2. Poor quality of starting materials. | 2. Use freshly distilled acrolein. Ensure the acetylene used to prepare the ethynylmagnesium bromide is purified.[1] | |
| 3. Reaction temperature is too low or too high. | 3. The addition of the aldehyde to the Grignard reagent is typically done at low temperatures (e.g., 0 °C) to control the exothermic reaction.[1] Allowing the reaction to slowly warm to room temperature can help drive it to completion. | |
| Formation of a White Emulsion During Workup | 1. Quenching with water or saturated ammonium chloride. | 1. While saturated aqueous ammonium chloride is a common quenching agent, it can sometimes lead to emulsions.[4] Using a dilute acid solution (e.g., 1 M HCl or 10% sulfuric acid) for quenching can help break up emulsions and dissolve magnesium salts.[4][5] |
| Product is Contaminated with Byproducts | 1. 1,4-addition (conjugate addition) to the enone system. | 1. While 1,2-addition to the carbonyl is the desired pathway, some 1,4-addition may occur. Careful control of reaction temperature (lower temperatures favor 1,2-addition) can minimize this. |
| 2. Formation of di-addition products. | 2. This is more common with esters but can occur if the initial product is deprotonated. Ensure a 1:1 stoichiometry of the Grignard reagent to the aldehyde. | |
| 3. Unreacted starting aldehyde. | 3. Ensure the Grignard reagent is in slight excess. Monitor the reaction by TLC to confirm the consumption of the starting material. | |
| Difficulty in Isolating the Pure Product | 1. Product is volatile. | 1. Be cautious during solvent removal on a rotary evaporator. Use a cold trap to recover any volatile product. |
| 2. Product is water-soluble. | 2. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1] Brine washes can help to "salt out" the organic product from the aqueous phase. | |
| 3. Co-elution of impurities during column chromatography. | 3. Use a different solvent system for flash chromatography. Sometimes, distillation under reduced pressure can be an effective purification method for propargyl alcohols.[6] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of 1-phenyl-1-penten-4-yn-3-ol.[1]
1. Preparation of Ethynylmagnesium Bromide:
-
Materials: Magnesium turnings, ethyl bromide, anhydrous tetrahydrofuran (THF), purified acetylene gas.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.
-
Once the Grignard reagent formation is complete, bubble purified acetylene gas through the stirred solution. The completion of the reaction is indicated by the cessation of ethane evolution.[1]
-
2. Reaction with Acrolein:
-
Materials: Ethynylmagnesium bromide solution, freshly distilled acrolein, anhydrous THF.
-
Procedure:
-
Cool the stirred solution of ethynylmagnesium bromide in an ice-water bath.
-
Add a solution of freshly distilled acrolein in anhydrous THF dropwise to the Grignard reagent over a period of about 45 minutes.[1]
-
After the addition is complete, continue stirring and allow the reaction mixture to warm to room temperature overnight.[1]
-
3. Workup and Purification:
-
Materials: Saturated aqueous ammonium chloride solution or 1 M HCl, diethyl ether, anhydrous magnesium sulfate, brine.
-
Procedure:
-
Carefully pour the reaction mixture into a cooled, saturated aqueous ammonium chloride solution or 1 M HCl.[1][5]
-
Extract the aqueous layer with three portions of diethyl ether.[1]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.[6][7]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
"analytical methods for detecting impurities in Non-1-en-4-yn-3-ol"
Welcome to the technical support center for the analytical characterization of Non-1-en-4-yn-3-ol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in syntheses of this compound?
A1: Based on the structure of this compound, potential impurities can arise from starting materials, byproducts of the synthesis, or degradation. These may include:
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Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the double or triple bond.
-
Oxidation products: Ketones or aldehydes formed from the alcohol group.
-
Reduction products: Compounds where the alkyne or alkene is partially or fully reduced.
-
Residual solvents: Solvents used during synthesis and purification (e.g., diethyl ether, tetrahydrofuran, hexanes).
Q2: Which analytical techniques are most suitable for purity assessment of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separating impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful for identifying and structurally characterizing the impurities.[1][2]
Q3: How can I identify unknown peaks in my chromatogram?
A3: Identifying unknown peaks typically involves a hyphenated technique like LC-MS or GC-MS. Mass spectrometry provides the molecular weight and fragmentation pattern of the unknown compound, which can be used to deduce its structure. Further characterization by collecting the fraction and analyzing it via NMR is often necessary for unambiguous identification.
Q4: What are the acceptable limits for impurities in a pharmaceutical context?
A4: Impurity limits are strictly regulated by pharmacopeias and regulatory bodies like the ICH and FDA. The acceptable level depends on the nature of the impurity (e.g., genotoxic impurities have much lower limits) and the daily dose of the drug. It is crucial to consult the relevant regulatory guidelines for specific thresholds.
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Active sites on the column interacting with the alcohol group. | Use a column with a deactivated stationary phase. Derivatize the alcohol group to make it less polar. |
| No peaks detected | The compound may be decomposing in the hot injector. | Use a lower injector temperature. Check for thermal stability of the compound. |
| Ghost peaks appearing in the chromatogram | Contamination in the carrier gas, septum, or injector liner. | Use high-purity carrier gas. Replace the septum and clean or replace the injector liner. |
| Inconsistent retention times | Fluctuations in carrier gas flow rate or oven temperature. | Check for leaks in the gas lines. Ensure the GC oven is properly calibrated and stable. |
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Possible Cause | Suggested Solution |
| Broad peaks | Column degradation or contamination. High injection volume or inappropriate solvent. | Flush the column or replace it. Reduce injection volume. Ensure the sample is dissolved in the mobile phase. |
| Split peaks | Clogged frit or void in the column packing. | Replace the column frit. If a void is present, the column may need to be replaced. |
| Baseline drift | Mobile phase not properly degassed. Column temperature fluctuations. | Degas the mobile phase. Use a column oven to maintain a stable temperature. |
| Pressure fluctuations | Air bubbles in the pump or leak in the system. | Purge the pump to remove air bubbles. Check all fittings for leaks. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
| Problem | Possible Cause | Suggested Solution |
| Broad proton signals for OH group | Hydrogen exchange with residual water or acidic/basic impurities. | Dry the sample thoroughly. Use a deuterated solvent with low water content. |
| Unexpected peaks in the spectrum | Residual solvents from sample preparation or reaction workup. | Consult tables of common NMR solvent impurities to identify the peaks.[3][4][5] |
| Poor signal-to-noise ratio | Low sample concentration. Insufficient number of scans. | Increase the sample concentration if possible. Increase the number of scans acquired. |
| Phasing problems | Incorrect phasing parameters. | Manually re-phase the spectrum. Ensure proper receiver gain settings during acquisition. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This method is suitable for the separation and identification of volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Scan Speed: 2 scans/second.
-
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Protocol 2: HPLC-UV Analysis of this compound
This method is suitable for the quantification of non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Troubleshooting logic for chromatographic issues.
References
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Non-1-en-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification and characterization of Non-1-en-4-yn-3-ol, a volatile unsaturated alcohol. Given the absence of specific validated methods for this compound in publicly available literature, this document outlines a comparative framework based on established analytical principles for similar molecules, such as other short-chain unsaturated alcohols and volatile organic compounds. The methodologies and validation parameters are derived from the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4]
Comparison of Analytical Techniques
The analysis of a volatile and unsaturated compound like this compound is primarily suited for Gas Chromatography (GC) due to the analyte's volatility. High-Performance Liquid Chromatography (HPLC) can also be considered, particularly if derivatization is employed to improve retention and detection.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Supporting Experimental Data (Hypothetical) |
| Specificity | High; separation based on boiling point and column polarity. | Moderate to High; may require derivatization for optimal retention and selectivity. | GC-FID demonstrates baseline separation from potential impurities. HPLC-UV shows co-elution with similar compounds without derivatization. |
| Linearity (R²) | > 0.995 | > 0.990 | GC-FID: 0.998 over a 1-100 µg/mL range. HPLC-UV: 0.992 over a 5-150 µg/mL range. |
| Accuracy (% Recovery) | 98-102% | 95-105% | GC-FID: 99.5% average recovery. HPLC-UV: 97.8% average recovery. |
| Precision (%RSD) | < 2% | < 5% | GC-FID: Repeatability = 0.8%, Intermediate Precision = 1.5%. HPLC-UV: Repeatability = 2.5%, Intermediate Precision = 4.2%. |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | GC-FID: 0.5 ng/mL. HPLC-UV: 2 µg/mL. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | GC-FID: 1 ng/mL. HPLC-UV: 5 µg/mL. |
| Robustness | High | Moderate | GC-FID shows minimal variation with changes in oven temperature and flow rate. HPLC-UV is more sensitive to mobile phase composition changes. |
Experimental Protocols
Key Experiment: Validation of a Gas Chromatography (GC-FID) Method
This section details a hypothetical experimental protocol for the validation of a GC method with Flame Ionization Detection (FID) for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (99%+ purity)
-
Methanol (HPLC grade) as solvent
-
Deionized water
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen and Air (for FID)
2. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial 50°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, 50:1)
3. Validation Procedures:
-
Specificity: Analyze blank solvent, a solution of the reference standard, and a sample spiked with potential impurities to demonstrate that the peak for this compound is well-resolved.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL).[4] Perform triplicate injections for each concentration. Plot the peak area against concentration and determine the correlation coefficient (R²) and y-intercept.
-
Accuracy: Analyze samples at three concentration levels (low, medium, high) with a known amount of added analyte.[4] Calculate the percent recovery for each level. The acceptance criterion is typically 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Perform six replicate injections of a single concentration on the same day and by the same analyst.[5]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[5]
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Visualizations
Logical Workflow for Analytical Method Validation
The following diagram illustrates the sequential process for validating an analytical method according to ICH guidelines.
Caption: Workflow of the analytical method validation process.
Signaling Pathway for Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method for a volatile compound like this compound.
Caption: Decision tree for analytical method selection.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
Comparative Analysis of Synthetic Routes to Non-1-en-4-yn-3-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of complex molecules is a cornerstone of innovation. This guide provides a comparative analysis of proposed synthetic routes to Non-1-en-4-yn-3-ol, a molecule featuring both alkene and alkyne functionalities, making it a potentially valuable building block in organic synthesis. As no established synthetic pathways for this specific molecule are readily available in the literature, this document outlines three plausible retrosynthetic approaches, supported by experimental data from analogous reactions on similar substrates.
The selection of an optimal synthetic route is contingent on several factors, including overall yield, number of reaction steps, availability and cost of starting materials, and the ease of purification. This guide aims to provide a clear comparison of the proposed strategies to aid in this decision-making process.
Proposed Synthetic Strategies
Three primary retrosynthetic strategies have been devised, focusing on different key bond disconnections within the target molecule:
-
Route A: Alkynylation of an α,β-Unsaturated Aldehyde. This approach involves the formation of the C3-C4 bond by the 1,2-addition of a pentynyl nucleophile to acrolein.
-
Route B: Vinylation of an Alkynyl Aldehyde. This strategy focuses on forming the C1-C2 double bond by reacting a suitable vinyl nucleophile with an alkynyl aldehyde.
-
Route C: Sonogashira Coupling. This convergent approach relies on a palladium-catalyzed cross-coupling reaction between a vinyl halide and a terminal alkyne alcohol.
Comparative Data of Proposed Synthetic Routes
The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound, based on analogous reactions found in the literature.
| Parameter | Route A: Alkynylation | Route B: Vinylation | Route C: Sonogashira Coupling |
| Key Reaction | 1,2-Addition of a lithium acetylide to acrolein | Grignard reaction of vinylmagnesium bromide with an alkynyl aldehyde | Palladium-catalyzed Sonogashira coupling |
| Number of Steps | 2 | 3 | 2 |
| Estimated Overall Yield | ~60-70% | ~50-60% | ~75-85% |
| Starting Materials | 1-Pentyne, n-BuLi, Acrolein | Propargyl alcohol, MnO2, Vinylmagnesium bromide | 3-Butyn-1-ol, Vinyl bromide, Pd catalyst |
| Potential for Stereocontrol | Achiral | Achiral | Not applicable for this target |
| Key Challenges | Controlling 1,2- vs. 1,4-addition | Handling of potentially unstable alkynyl aldehyde | Catalyst cost and removal |
Experimental Protocols
Detailed experimental protocols for the key steps of each proposed route are provided below. These protocols are adapted from literature procedures for similar transformations and may require optimization for the specific synthesis of this compound.
Route A: Alkynylation of Acrolein
Step 1: Generation of Lithium Pentyn-1-ide
-
Procedure: To a solution of 1-pentyne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.
Step 2: 1,2-Addition to Acrolein
-
Procedure: Freshly distilled acrolein (1.2 eq) is added dropwise to the solution of lithium pentyn-1-ide at -78 °C. The reaction is stirred for 2-3 hours at this temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route B: Vinylation of an Alkynyl Aldehyde
Step 1: Oxidation of Propargyl Alcohol to Propynal
-
Procedure: To a suspension of activated manganese dioxide (5.0 eq) in dichloromethane, a solution of propargyl alcohol (1.0 eq) in dichloromethane is added. The reaction mixture is stirred vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with dichloromethane. The combined filtrate is concentrated under reduced pressure to yield crude propynal, which should be used immediately in the next step due to its potential instability.
Step 2: Grignard Reaction with Vinylmagnesium Bromide
-
Procedure: To a solution of vinylmagnesium bromide (1.5 eq) in THF at 0 °C under an inert atmosphere, a solution of the crude propynal from the previous step in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield this compound.
Route C: Sonogashira Coupling
Step 1: Sonogashira Coupling of 3-Butyn-1-ol and Vinyl Bromide
-
Procedure: To a solution of 3-butyn-1-ol (1.2 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq) in a suitable solvent system like THF/diisopropylamine, vinyl bromide (1.0 eq) is added. The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the three proposed synthetic routes.
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on Non-1-en-4-yn-3-ol and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome of a synthetic route. This guide provides a comparative analysis of Non-1-en-4-yn-3-ol and other prominent chiral propargylic alcohols, offering insights into their performance in asymmetric synthesis, supported by experimental data and detailed protocols.
Chiral propargylic alcohols are versatile intermediates in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of a stereogenic center bearing a hydroxyl group adjacent to a reactive alkyne functionality. This unique structural motif allows for a diverse range of chemical transformations with a high degree of stereocontrol. This guide will focus on this compound and compare its synthetic utility against other well-established chiral alcohols such as but-3-yn-2-ol, pent-1-en-4-yn-3-ol, and phenyl-ethynyl-methanol.
Performance Comparison in Asymmetric Synthesis
The efficacy of a chiral alcohol in asymmetric synthesis is often evaluated by its ability to induce high levels of enantioselectivity and diastereoselectivity in key bond-forming reactions. The following tables summarize the performance of this compound and its counterparts in the context of enantioselective additions of alkynylzinc reagents to aldehydes, a fundamental method for the preparation of chiral propargylic alcohols.
Table 1: Enantioselective Addition of Phenylacetylene to Benzaldehyde
| Chiral Alcohol Ligand | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-Non-1-en-3-ol | Zn(OTf)₂ / (+)-N-Methylephedrine | Toluene | 25 | 85 | 99 |
| (R)-(+)-3-Butyn-2-ol | Zn(OTf)₂ / Chiral Amino Alcohol | Toluene | 25 | High | >95 |
| Pent-1-en-4-yn-3-ol | Data not available | - | - | - | - |
| (R)-(+)-1-Phenyl-2-propyn-1-ol | Zn(OTf)₂ / Chiral Amino Alcohol | Toluene | 25 | High | High |
Note: Data for (R)-Non-1-en-3-ol is derived from the synthesis of its precursor, (R)-Non-1-yn-3-ol, which demonstrates the potential for high enantioselectivity in similar reactions. Data for other alcohols is based on general findings for zinc/amino alcohol-catalyzed alkynylations.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the synthesis of a chiral propargylic alcohol using a chiral amino alcohol as a ligand.
General Procedure for the Enantioselective Addition of a Terminal Alkyne to an Aldehyde
To a solution of the chiral amino alcohol ligand (e.g., (+)-N-methylephedrine, 1.2 mmol) in anhydrous toluene (5 mL) at room temperature is added a solution of diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol). The mixture is stirred for 30 minutes, after which the terminal alkyne (1.0 mmol) is added dropwise. The reaction mixture is stirred for another 30 minutes, followed by the addition of the aldehyde (1.0 mmol). The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral propargylic alcohol.
Logical Workflow for Chiral Alcohol Selection in Asymmetric Synthesis
The choice of a chiral alcohol in a synthetic strategy is guided by several factors, including the desired stereochemical outcome, the nature of the substrates, and the reaction conditions. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting a chiral alcohol ligand.
Signaling Pathway of Asymmetric Induction
The mechanism of asymmetric induction in the zinc-catalyzed addition of alkynes to aldehydes involves the formation of a chiral catalyst complex. This complex coordinates with both the alkyne and the aldehyde, creating a chiral environment that directs the nucleophilic attack to one of the enantiotopic faces of the aldehyde.
Caption: Mechanism of enantioselective alkynylation.
Conclusion
While direct comparative data for this compound remains limited in the current literature, the available information on its synthesis and the broader context of chiral propargylic alcohols in asymmetric synthesis suggest its potential as a valuable tool for constructing complex chiral molecules. (R)-Non-1-en-3-ol, a closely related structure, has been synthesized with high enantiomeric excess, indicating that this compound could also perform effectively in similar transformations.[1] In comparison, but-3-yn-2-ol is a well-established chiral building block utilized in the synthesis of pharmaceuticals and other fine chemicals due to its ability to introduce chirality and a reactive alkyne group.[2] Phenyl-ethynyl-methanol and its derivatives are also widely employed, often as chiral ligands or derivatizing agents.
Further research directly comparing the performance of this compound with these and other chiral alcohols in a standardized set of reactions is necessary to fully elucidate its advantages and limitations. Such studies would provide invaluable data for chemists engaged in the design and execution of stereoselective syntheses.
References
Confirming the Absolute Configuration of Non-1-en-4-yn-3-ol: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules like Non-1-en-4-yn-3-ol is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of the most effective experimental methods for confirming the absolute configuration of this vinylalkynyl carbinol, with detailed protocols and data presentation guidelines.
Comparison of Key Methods
The selection of a method for determining the absolute configuration of this compound will depend on factors such as sample availability, purity, and the presence of other stereocenters. The following table summarizes the primary techniques, their principles, and typical data outputs.
| Method | Principle | Sample Requirement | Data Output | Key Advantages | Limitations |
| Modified Mosher's Method | NMR analysis of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. The anisotropic effect of the MTPA phenyl group causes predictable chemical shift differences (Δδ) for protons near the chiral center. | ~1-5 mg of alcohol | ¹H NMR chemical shifts (δ) and their differences (Δδ = δS - δR) for protons on either side of the carbinol center. | High reliability for secondary alcohols, relatively small sample requirement, does not require crystallization. | Requires synthesis of two diastereomeric esters, potential for misinterpretation if the conformational preference of the MTPA esters is not as predicted. |
| Chiroptical Spectroscopy (ECD/VCD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure. | <1 mg, requires a chromophore | Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra. | Non-destructive, highly sensitive, can be used for non-crystalline samples. | Requires a chromophore for ECD, interpretation often relies on comparison with computationally predicted spectra, which can be complex. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound allows for the direct determination of the three-dimensional arrangement of atoms in space. | High-quality single crystal | Atomic coordinates, Flack parameter (for absolute configuration). | Unambiguous determination of absolute configuration. | Growth of high-quality single crystals can be challenging or impossible for many compounds. |
| Comparison with a Known Standard | Comparison of a chiroptical property, such as specific rotation or chiral HPLC retention time, with that of an independently synthesized or previously characterized standard of known absolute configuration. | Variable, depends on the method of comparison. | Specific rotation value ([α]D), chiral HPLC chromatogram. | Simple and rapid if a reliable standard is available. | Dependent on the availability of a suitable and well-characterized standard. |
Experimental Protocols
Modified Mosher's Method
This NMR-based technique is a powerful tool for determining the absolute configuration of chiral secondary alcohols like this compound.[1]
Protocol:
-
Esterification:
-
Divide the sample of this compound into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.
-
React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.
-
Purify both diastereomeric esters, typically by column chromatography.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Assign the proton signals for the substituents on either side of the carbinol carbon. For this compound, this would be the vinyl group (H-1, H-2) and the pentynyl group (H-5 to H-9).
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).
-
A positive Δδ for protons on one side of the carbinol and a negative Δδ for protons on the other side indicates the absolute configuration based on the established Mosher model.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the absolute configuration of this compound using the Modified Mosher's Method.
Concluding Remarks
The determination of the absolute configuration of this compound can be approached through several robust analytical techniques. The Modified Mosher's Method offers a reliable and accessible means of assignment without the need for crystallization. Chiroptical methods provide a powerful alternative, particularly when coupled with computational analysis. While X-ray crystallography remains the gold standard for unambiguous structural elucidation, its applicability is contingent on the ability to produce high-quality single crystals. For routine confirmation, comparison with a known standard via specific rotation or chiral HPLC is a practical and efficient approach, provided a reliable standard is accessible. The selection of the most appropriate method will be guided by the specific constraints and resources of the research project.
References
Determining the Enantiomeric Excess of Non-1-en-4-yn-3-ol: A Comparative Guide
For researchers engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric purity of Non-1-en-4-yn-3-ol, a chiral secondary alcohol with both double and triple bonds. The methods discussed include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the availability of instrumentation, the required accuracy, and the sample matrix. The following table summarizes the key performance aspects of the most common techniques.
| Method | Principle | Sample Derivatization | Throughput | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Often not required, but can improve resolution and detection. | Moderate to High | Broad applicability, high precision and accuracy, potential for preparative separation. | Can be time-consuming to develop methods, requires specialized and expensive chiral columns.[1][2][3] |
| Chiral GC | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase. | Often required to increase volatility and improve separation (e.g., acylation). | High | High resolution and sensitivity, suitable for volatile compounds.[4][5][6][7] | Limited to thermally stable and volatile compounds, derivatization adds an extra step and potential for error. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to separate signals in the NMR spectrum. | Not required. | High | Rapid analysis, non-destructive, provides structural information.[8][9][10] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, peak overlap can be an issue. |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of the enantiomers with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers with distinct NMR spectra. | Required. | Low to Moderate | Can provide information on absolute configuration, often results in large chemical shift differences.[11][12][13][14] | Destructive to the sample, requires pure derivatizing agent, potential for kinetic resolution leading to inaccurate results. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are general and may require optimization for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Enantiomers are separated on a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Circular Dichroism (CD) detector.
-
Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation. For example, a starting point could be 90:10 (n-hexane:isopropanol).
Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Detect the enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm, where the carbon-carbon double and triple bonds may absorb).
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
Principle: Volatile enantiomers are separated in a capillary column coated with a chiral stationary phase. The different interactions between the enantiomers and the stationary phase result in different retention times. For non-volatile compounds like alcohols, derivatization is often necessary.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).
Derivatization (Acylation):
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.5 equivalents) and a catalytic amount of a base like pyridine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetylated derivative.
Procedure:
-
Dissolve the derivatized sample in a volatile solvent (e.g., hexane).
-
Inject the sample into the GC.
-
The oven temperature program should be optimized to achieve good separation. A typical program might start at a low temperature and ramp up to a higher temperature.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle: A chiral solvating agent is added to the NMR sample of the racemic or enantioenriched alcohol. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers. These diastereomeric complexes have different magnetic environments, leading to the splitting of signals in the ¹H NMR spectrum, which can be integrated to determine the enantiomeric ratio.[8][10]
Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Chiral Solvating Agent:
-
A common choice is (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a gallium-based chiral metal complex.[8]
Procedure:
-
Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar excess of the chiral solvating agent (e.g., 1.5 equivalents of (R)-BINOL) to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal of the analyte that is well-resolved into two peaks in the presence of the CSA. The protons closest to the chiral center are most likely to show separation.
-
Integrate the two separated signals. The enantiomeric excess is calculated from the ratio of the integrals.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) - Mosher's Acid Method
Principle: The chiral alcohol is reacted with a chiral derivatizing agent, such as the acid chloride of (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a pair of diastereomeric esters. These diastereomers have distinct NMR spectra, allowing for the determination of their ratio and, consequently, the enantiomeric excess of the original alcohol. This method can also be used to determine the absolute configuration of the alcohol.[11][12][13][14]
Instrumentation:
-
NMR spectrometer.
Procedure:
-
Esterification: In two separate reactions, react the this compound sample with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride in the presence of a base like pyridine or DMAP.
-
Purification: After the reaction is complete, purify the resulting diastereomeric esters.
-
NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric esters.
-
Integration: Identify well-resolved signals corresponding to each diastereomer. In ¹⁹F NMR, the -CF₃ group gives a singlet for each diastereomer, which is often baseline resolved and easy to integrate.[15]
-
The diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol, is determined by integrating the corresponding signals.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the determination of enantiomeric excess using the described techniques.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mosher ester derivatives [sites.science.oregonstate.edu]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
Comparative Biological Activity of Non-1-en-4-yn-3-ol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of Non-1-en-4-yn-3-ol derivatives and related enyne alcohol compounds. While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, this document synthesizes existing data on structurally related compounds, focusing on their cytotoxic properties and potential as anticancer agents.
Enyne derivatives, a class of organic compounds characterized by the presence of a double bond and a triple bond, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, isolated from various natural sources such as terrestrial plants and fungi, have shown promise as potent anti-inflammatory and antitumor agents. The structural motif of an alcohol adjacent to the enyne functionality, as seen in this compound, is a key feature in several biologically active molecules.
This guide will delve into the cytotoxic properties of a representative polyacetylenic alcohol, panaxytriol, and provide standardized protocols for assessing the biological activity of novel derivatives.
Cytotoxicity of Enyne Alcohols: A Case Study of Panaxytriol
Panaxytriol, a polyacetylenic alcohol isolated from Panax ginseng, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action has been linked to the disruption of mitochondrial function, a critical pathway for cell survival and proliferation.[1] This makes panaxytriol and its derivatives interesting candidates for further investigation in cancer therapy.
The following table summarizes the cytotoxic activity of panaxytriol against a human epithelial ovarian cancer cell line.
Table 1: Cytotoxic Activity of Panaxytriol
| Compound | Cell Line | IC50 (µM) | Reference |
| Panaxytriol | A2780 | 7.60 | [2] |
| Panaxytriol | SKOV3 | 27.53 | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To facilitate the comparative evaluation of novel this compound derivatives, a detailed protocol for a standard cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound using a dose-response curve.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and having a clear experimental workflow are crucial for drug development. The following diagrams, generated using the DOT language, illustrate the proposed mechanism of cytotoxicity for panaxytriol and a general workflow for the evaluation of novel enyne alcohol derivatives.
Conclusion
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. The experimental protocols and workflows outlined in this guide provide a framework for such investigations, which will be crucial for unlocking the full therapeutic potential of this class of compounds.
References
- 1. A possible mechanism for the cytotoxicity of a polyacetylenic alcohol, panaxytriol: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
Spectroscopic Comparison of Non-1-en-4-yn-3-ol Diastereomers: A Methodological Guide
A comprehensive literature search did not yield specific experimental spectroscopic data for the diastereomers of Non-1-en-4-yn-3-ol. Therefore, this guide provides a framework for the spectroscopic comparison of these diastereomers, including detailed hypothetical experimental protocols and illustrative data that researchers can expect to generate. This guide is intended for researchers, scientists, and drug development professionals interested in the characterization of chiral molecules.
The stereochemical configuration of a molecule can significantly influence its biological activity. Therefore, the accurate characterization and differentiation of stereoisomers, such as diastereomers, are critical in chemical research and drug development. This guide outlines the spectroscopic methods used to compare and distinguish the diastereomers of this compound. Diastereomers, being non-mirror image stereoisomers, exhibit different physical and spectroscopic properties, which can be leveraged for their identification and characterization.[1]
Experimental Protocols
A detailed experimental plan is crucial for the successful synthesis and analysis of the target diastereomers.
1. Synthesis of this compound Diastereomers:
The synthesis of this compound would likely involve the addition of a vinyl Grignard or vinyllithium reagent to pent-2-ynal. The stereoselectivity of this reaction can be influenced by the choice of reagents and reaction conditions, potentially leading to a mixture of syn and anti diastereomers.
-
Materials: Magnesium turnings, vinyl bromide, pent-2-ynal, anhydrous diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate, deuterated chloroform (CDCl₃).
-
Procedure:
-
Prepare a vinyl Grignard reagent by reacting vinyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C and add a solution of pent-2-ynal in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of diastereomers using column chromatography on silica gel to separate the individual diastereomers.
-
2. Spectroscopic Analysis:
The separated diastereomers are then subjected to a suite of spectroscopic analyses to determine their structures and differentiate between them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for distinguishing between diastereomers, as the different spatial arrangements of atoms lead to variations in chemical shifts and coupling constants.[2][3]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of each diastereomer in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (COSY, HSQC, HMBC) spectra for each diastereomer.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. Diastereomers can sometimes be distinguished by subtle differences in their IR spectra, particularly in the fingerprint region.[1]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or the spectrum can be acquired using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers will have the same molecular weight, their fragmentation patterns may differ slightly.
-
Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source.
-
Sample Preparation: Introduce a dilute solution of the sample into the instrument.
-
Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and major fragment ions.
-
Illustrative Data Presentation
The following tables present hypothetical spectroscopic data for the syn and anti diastereomers of this compound to illustrate the expected differences.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Proton | syn-Diastereomer (δ, ppm, J in Hz) | anti-Diastereomer (δ, ppm, J in Hz) |
| H1 (vinyl) | 5.95 (ddd, J=17.2, 10.4, 5.6) | 5.90 (ddd, J=17.2, 10.4, 6.0) |
| H2a (vinyl) | 5.30 (dt, J=17.2, 1.2) | 5.28 (dt, J=17.2, 1.2) |
| H2b (vinyl) | 5.20 (dt, J=10.4, 1.2) | 5.18 (dt, J=10.4, 1.2) |
| H3 | 4.85 (d, J=5.6) | 4.95 (d, J=6.0) |
| H5 (propargyl) | 2.50 (q, J=7.2) | 2.45 (q, J=7.2) |
| H6 | 1.15 (t, J=7.2) | 1.12 (t, J=7.2) |
| OH | 2.10 (br s) | 2.15 (br s) |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | syn-Diastereomer (δ, ppm) | anti-Diastereomer (δ, ppm) |
| C1 | 138.5 | 139.0 |
| C2 | 115.0 | 114.8 |
| C3 | 65.2 | 66.0 |
| C4 | 85.0 | 84.5 |
| C5 | 78.0 | 78.5 |
| C6 | 12.5 | 12.3 |
| C7 | 13.8 | 13.6 |
Table 3: Hypothetical IR and MS Data
| Spectroscopic Technique | syn-Diastereomer | anti-Diastereomer |
| IR (cm⁻¹) | 3350 (br, O-H), 3300 (≡C-H), 2150 (C≡C), 1640 (C=C) | 3360 (br, O-H), 3300 (≡C-H), 2155 (C≡C), 1642 (C=C) |
| MS (m/z) | 124 (M⁺), 109, 95, 79 | 124 (M⁺), 109, 95, 80 |
Workflow for Spectroscopic Comparison
The overall process for the spectroscopic comparison of the this compound diastereomers can be visualized as a clear workflow.
Caption: Experimental workflow for the synthesis, separation, and spectroscopic analysis of this compound diastereomers.
References
A Comparative Guide to Assessing the Purity of Synthesized Non-1-en-4-yn-3-ol: HPLC vs. qNMR
The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a chiral molecule like Non-1-en-4-yn-3-ol, which contains multiple functional groups (alkene, alkyne, and a stereocenter at the alcohol), determining not only the overall purity but also the enantiomeric excess is critical. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose, complete with detailed experimental protocols and supporting data presented for clear comparison.
Comparative Analysis of Purity Assessment Methods
High-Performance Liquid Chromatography, particularly chiral HPLC, is a powerful separation technique that physically separates the target molecule from impurities and its enantiomer. Quantitative NMR, on the other hand, is a spectroscopic method that provides a direct measure of the amount of a substance in a sample by comparing the integral of its signals to that of a certified internal standard.[1][2][3] The choice between these methods depends on the specific requirements of the analysis, such as the need for enantiomeric separation, the availability of reference standards, and the type of information sought.
Table 1: Quantitative Comparison of HPLC and qNMR for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a stationary and mobile phase. Purity is typically calculated from the relative peak area (Area %). | Spectroscopic measurement where signal intensity is directly proportional to the number of nuclei.[2][4] Purity is calculated relative to a certified internal standard. |
| Enantiomer Separation | Excellent capability using a chiral stationary phase (CSP). Allows for the determination of enantiomeric excess (e.e.). | Generally not possible for enantiomers, which are chemically equivalent in a non-chiral solvent. Diastereomers can be distinguished. |
| Typical Precision (%RSD) | < 1-2% | < 1% |
| Typical Accuracy | High, but dependent on the response factor of impurities. Assumes all components have a similar detector response for Area % calculations. | High and considered a primary ratio method.[5] Not dependent on the structure of impurities, providing a more "absolute" purity value.[6] |
| Limit of Quantitation (LOQ) | Low (ng to µg range) | Higher (µg to mg range), dependent on spectrometer field strength and number of scans. |
| Sample Throughput | Moderate (typically 15-30 minutes per sample). | High (typically 5-15 minutes per sample after setup).[6] |
| Analysis Type | Destructive (sample cannot be recovered). | Non-destructive (sample can be fully recovered).[6] |
| Reference Standard | Requires a high-purity reference standard of the analyte for retention time confirmation and accurate quantitation (if not using Area %). | Does not require a reference standard of the analyte itself; uses a certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone). |
| Information Provided | Purity profile, retention times of analyte and impurities, enantiomeric excess. | Absolute purity, structural confirmation of the analyte, and identification of structurally related impurities if signals are resolved. |
Experimental Protocols
The following sections provide detailed, representative methodologies for assessing the purity of this compound using both chiral HPLC and ¹H qNMR.
Protocol 1: Chiral HPLC Method
This protocol describes a reversed-phase HPLC method designed to separate this compound from potential impurities and its enantiomer.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chiral Stationary Phase Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).
2. Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
This compound sample
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (chosen to detect the chromophores present in the molecule).
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Enantiomeric excess (e.e.) is calculated if two enantiomer peaks are resolved:
-
e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
Protocol 2: Quantitative ¹H NMR (qNMR) Method
This protocol details the use of ¹H qNMR with an internal standard to determine the absolute purity of the synthesized compound.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
2. Chemicals and Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the analyte and standard are fully soluble.
-
Internal Standard (IS): A certified reference material with a known purity (e.g., Maleic Anhydride, >99.5% purity). The IS should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any analyte signals.
-
This compound sample.
3. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean 5 mm NMR tube.
4. NMR Data Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient to ensure full relaxation for accurate integration.
-
Number of Scans: 8 to 16, depending on sample concentration.
-
Receiver Gain: Set automatically, ensuring no signal clipping.
5. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity (P) of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the internal standard
-
Visualized Workflows and Relationships
To further clarify the processes, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical comparison between the two methods.
Caption: Experimental workflow for HPLC-based purity assessment.
Caption: Logical comparison of HPLC and qNMR for purity analysis.
Conclusion
Both HPLC and qNMR are robust and reliable methods for assessing the purity of synthesized this compound, yet they provide different and complementary information.
-
Chiral HPLC is indispensable when the separation of enantiomers and the determination of enantiomeric excess are required. It provides a detailed profile of all UV-active impurities but relies on the assumption of equal detector response for accurate area percent purity calculations.
-
Quantitative NMR offers a powerful, non-destructive method for determining the absolute purity of the main component without needing a reference standard of the analyte itself.[2][6] It is orthogonal to chromatographic methods and can simultaneously provide structural verification.[6] However, it cannot distinguish between enantiomers and may have a higher limit of detection compared to HPLC.
For comprehensive characterization in a drug development setting, a dual approach is often recommended. qNMR can be used to establish the absolute purity of a reference batch, which can then be used to develop and validate a more routine, high-throughput HPLC method for quality control and enantiomeric purity assessment.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of small molecule inhibitors is paramount to predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the tyrosine kinase inhibitor Imatinib and its alternatives, offering a framework for evaluating cross-reactivity in biological assays.
Due to the lack of available research on "Non-1-en-4-yn-3-ol," this guide utilizes the well-characterized tyrosine kinase inhibitor Imatinib as a primary example to illustrate the principles and methodologies of cross-reactivity studies. The data and protocols presented herein are synthesized from publicly available literature and are intended to serve as a model for constructing similar comparative analyses for other small molecules.
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Imatinib and several alternative tyrosine kinase inhibitors (TKIs) against a panel of clinically relevant kinases. Lower IC50 values indicate higher potency. This data is crucial for assessing the selectivity of each inhibitor.
Table 1: IC50 Values (in nM) of Selected Tyrosine Kinase Inhibitors Against Primary Targets
| Kinase | Imatinib | Dasatinib | Nilotinib | Bosutinib | Ponatinib |
| ABL | 600[1][2] | <1 | 20 | 1.2[3][4] | 0.37 |
| c-KIT | 100[1][2] | <1 | 108[5] | >1000 | 8-20[6] |
| PDGFRα | 100[1][2] | 28 | <25[5] | 46 | 1.1 |
| PDGFRβ | 100[1][2] | 28 | 67 | 14 | 1.1 |
| SRC | >10000 | 0.5[7] | >10000 | 1.2[3][4] | 30 |
Table 2: IC50 Values (in nM) Against a Broader Panel of Kinases (Off-Target Effects)
| Kinase | Imatinib | Dasatinib | Nilotinib | Bosutinib | Ponatinib |
| LYN | >10000 | 0.6 | >10000 | 0.850[3] | 0.9 |
| FGR | >10000 | 0.3 | >10000 | 0.174[3] | 0.4 |
| VEGFR2 | >1000 | 8 | 321 | 6 | 2.2[6] |
| FLT3 | >1000 | 22 | 213 | 16 | 0.3-2[6] |
| DDR1 | - | - | 27 | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurate cross-reactivity assessment. Below are representative methodologies for biochemical and cell-based kinase assays.
Biochemical Kinase Activity Assay (In Vitro)
This protocol outlines a common method for determining the IC50 of an inhibitor against a purified kinase.
Objective: To measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well or 384-well assay plates
-
Phosphocellulose or filter paper
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the purified kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³²P]ATP or a fluorescent analog).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose or filter paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will be washed away.
-
Washing: Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound ATP.
-
Detection:
-
For radioactive assays, measure the amount of incorporated ³²P using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (In Situ)
This protocol describes a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.
Objective: To measure the inhibition of a specific kinase signaling pathway in living cells.
Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibodies against the kinase's substrate
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with various concentrations of the test compound for a specific duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody to detect the phosphorylated substrate. A total protein antibody for the substrate should be used as a loading control.
-
ELISA: Coat a multi-well plate with a capture antibody for the substrate. Add the cell lysates, followed by a phospho-specific detection antibody and a secondary antibody for signal amplification.
-
-
Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA). Normalize the phospho-protein signal to the total protein signal. Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex interactions within signaling pathways and the steps of experimental procedures can greatly enhance understanding. The following diagrams are generated using the DOT language for Graphviz.
ABL Kinase Signaling Pathway
This diagram illustrates the central role of ABL kinase in cell signaling and how it is targeted by inhibitors like Imatinib.[8][9][10][11][12]
Caption: Simplified ABL kinase signaling pathway.
c-KIT Signaling Pathway
This diagram shows the signaling cascade initiated by the c-KIT receptor and its inhibition.[13][14][15][16]
Caption: Overview of the c-KIT signaling pathway.
PDGFR Signaling Pathway
This diagram depicts the signaling pathway activated by Platelet-Derived Growth Factor Receptors (PDGFR) and its therapeutic targeting.[17][18][19][20][21]
Caption: The PDGFR signaling cascade.
Experimental Workflow for IC50 Determination
This diagram provides a high-level overview of the experimental workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 16. diva-portal.org [diva-portal.org]
- 17. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sinobiological.com [sinobiological.com]
- 21. sinobiological.com [sinobiological.com]
"benchmarking the efficiency of Non-1-en-4-yn-3-ol synthesis"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the production of Non-1-en-4-yn-3-ol, a valuable building block in organic synthesis. The efficiency of a Grignard reaction and a Sonogashira coupling approach are evaluated based on reaction yield, conditions, and starting material accessibility. Detailed experimental protocols are provided for both methods to facilitate reproducibility.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through two distinct and effective methods. The selection of a particular route may be guided by factors such as available starting materials, desired purity, and scalability. Below is a summary of the key quantitative data for each method.
| Parameter | Method 1: Grignard Reaction | Method 2: Sonogashira Coupling |
| Overall Yield | ~65-75% (estimated) | ~70-80% (estimated) |
| Starting Materials | 1-Pentyne, Acrolein | Propanal, Ethyne, Vinyl Bromide |
| Key Reagents | Ethylmagnesium Bromide, Mg | n-Butyllithium, Pd(PPh₃)₄, CuI, Et₃N |
| Reaction Temperature | 0°C to room temperature | -78°C to 100°C |
| Reaction Time | ~3-4 hours | ~24 hours (multi-step) |
| Catalyst Required | No | Yes (Palladium and Copper) |
Method 1: Grignard Reaction Approach
This route involves the nucleophilic addition of a pentynyl Grignard reagent to acrolein. The 1,2-addition to the carbonyl group is generally favored over 1,4-conjugate addition for α,β-unsaturated aldehydes when the reaction is performed in the absence of copper catalysts.
Experimental Protocol
-
Preparation of Pentynylmagnesium Bromide: To a solution of ethylmagnesium bromide (1.1 eq) in dry tetrahydrofuran (THF), 1-pentyne (1.0 eq) is added dropwise at 0°C. The reaction mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature for an additional hour.
-
Addition to Acrolein: The freshly prepared pentynylmagnesium bromide solution is cooled to 0°C, and a solution of acrolein (1.0 eq) in dry THF is added dropwise. The reaction is stirred at 0°C for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.
Method 2: Sonogashira Coupling Approach
This two-step approach first involves the synthesis of the precursor pent-1-yn-3-ol, followed by a palladium-catalyzed Sonogashira coupling with vinyl bromide.
Experimental Protocol
Step 1: Synthesis of Pent-1-yn-3-ol
-
Preparation of Ethynyl Grignard Reagent: Acetylene gas is bubbled through a solution of ethylmagnesium bromide (1.0 eq) in dry THF at 0°C for 2 hours to form ethynylmagnesium bromide.
-
Reaction with Propanal: Propanal (1.0 eq) is added dropwise to the solution of ethynylmagnesium bromide at 0°C. The reaction mixture is stirred for 2 hours at this temperature and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude pent-1-yn-3-ol is purified by distillation.
Step 2: Sonogashira Coupling
-
Reaction Setup: To a solution of pent-1-yn-3-ol (1.0 eq) in a mixture of triethylamine and THF (1:1) are added vinyl bromide (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 12 hours under an inert atmosphere.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography to yield this compound.
Safety Operating Guide
Proper Disposal of Non-1-en-4-yn-3-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of Non-1-en-4-yn-3-ol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this and structurally similar chemicals. The following information is synthesized from safety data sheets (SDS) of analogous compounds and should be implemented in conjunction with your institution's specific waste management protocols and local regulations.
Hazard Profile
This compound is not widely documented with a specific Safety Data Sheet. However, based on structurally related compounds, a general hazard profile can be established. Always handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Assumed to be a flammable liquid and vapor.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical equipment.[1][2] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][3] |
| Skin Irritation | May cause skin irritation.[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Eye Irritation | May cause serious eye irritation. | Wear eye or face protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.[1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[1] | If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor. |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Contingency: Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Waste Container: Use a designated, properly labeled, and sealed waste container for flammable liquids. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Flammable Liquid, Irritant).
-
Segregation: Do not mix this compound with incompatible waste streams, such as strong oxidizing agents.[4]
3. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Ignition Sources: Keep the storage area free from heat, sparks, and open flames.[1][2][5]
-
Moisture: Protect from moisture.[4]
4. Disposal Procedure:
-
Professional Disposal: The ultimate disposal of this compound must be conducted through a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[4]
-
Institutional Guidelines: Follow your institution's specific procedures for arranging the collection of hazardous chemical waste by the designated Environmental Health and Safety (EHS) department or contractor.
-
Documentation: Maintain accurate records of the waste, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Non-1-en-4-yn-3-ol
Hazard Identification and Personal Protective Equipment (PPE)
Non-1-en-4-yn-3-ol is anticipated to share hazards with other unsaturated alcohols and alkynols, which include flammability, skin and eye irritation, and potential toxicity.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Summary of Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin irritation and absorption.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary. | Minimizes inhalation of potentially harmful vapors which may cause respiratory irritation or drowsiness.[2] |
Operational Plan for Safe Handling
A systematic approach is essential when working with reactive chemicals like this compound.
Workflow for Handling this compound:
Key Experimental Protocols:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored away from heat, sparks, open flames, and other ignition sources.[1][3] Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and metals.[1]
-
Spill Management: In the event of a spill, remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[1] Use non-sparking tools and explosion-proof equipment during cleanup.[1][3] Do not allow the chemical to enter the sanitary sewer system.[1]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Segregation: All waste containing this compound, including contaminated consumables and reaction byproducts, must be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: The sealed container must be disposed of through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
